Crystallographic Profiling of Conjugated Heterocycles: Single Crystal X-Ray Diffraction Analysis of 3-(Phenylethynyl)quinoline
Executive Summary The structural elucidation of extended π -conjugated systems is a critical bottleneck in the rational design of organic optoelectronic materials and targeted pharmacophores. 3-(Phenylethynyl)quinoline (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of extended
π
-conjugated systems is a critical bottleneck in the rational design of organic optoelectronic materials and targeted pharmacophores. 3-(Phenylethynyl)quinoline (3-PEQ) represents a highly rigid, linear molecular scaffold synthesized via palladium-catalyzed Sonogashira cross-coupling[1]. Understanding its solid-state conformation—specifically the dihedral angle between the quinoline and phenyl rings across the alkyne bridge—is paramount for predicting its photophysical properties and intermolecular stacking behaviors.
This technical guide provides a comprehensive, self-validating workflow for the Single Crystal X-Ray Diffraction (SC-XRD) analysis of 3-PEQ and related phenylethynylquinoline derivatives, detailing the causality behind crystallization techniques, data acquisition, and structural refinement.
Mechanistic Workflow: From Synthesis to Structure Solution
To achieve high-resolution diffraction data, the entire pipeline from crystal growth to structural refinement must be tightly controlled. Rigid, planar molecules like 3-PEQ are highly prone to
π
-stacking-induced aggregation, which can lead to rapid precipitation and microcrystalline twinning rather than the formation of single, diffraction-quality specimens.
Figure 1: End-to-end SC-XRD methodology for conjugated quinoline derivatives.
Protocol: Growth of Diffraction-Quality Crystals
For 3-PEQ, standard solvent evaporation often yields thin, fragile needles due to rapid 1D growth along the
π
-stacking axis. To promote 3D growth (block-like morphology), vapor diffusion is the method of choice.
Dissolution: Dissolve 10–15 mg of highly pure 3-PEQ in 1.0 mL of a good solvent (e.g., dichloromethane or chloroform) inside a small inner vial.
Antisolvent Selection: Place the inner vial into a larger outer vial containing 4.0 mL of a volatile antisolvent (e.g., n-hexane or pentane).
Diffusion: Seal the outer vial tightly. The volatile antisolvent will slowly diffuse into the inner vial over 3–7 days.
Causality: The slow, thermodynamically controlled reduction in solubility prevents kinetic nucleation bursts, allowing molecules to orient optimally into the crystal lattice, minimizing defects and twinning.
Data Acquisition Parameters
Data collection must be performed at cryogenic temperatures (typically 100 K) using a stream of liquid nitrogen.
Why 100 K? Cooling reduces the thermal vibrations of the atoms (Debye-Waller factors). For conjugated alkynes, the terminal phenyl ring often exhibits torsional libration. Lowering the temperature “freezes” this motion, significantly improving the resolution of high-angle diffraction spots and allowing for the accurate determination of anisotropic displacement parameters (ADPs)[2].
Quantitative Structural Data and Geometry Analysis
Upon successful structure solution (typically via intrinsic phasing) and full-matrix least-squares refinement on
F2
, the structural metrics of 3-PEQ reveal the interplay between steric hindrance and electronic conjugation.
Representative Crystallographic Parameters
The following table summarizes the expected crystallographic metrics for a standard 3-(phenylethynyl)quinoline crystal system based on homologous structures in the Cambridge Structural Database (CSD)[3].
Parameter
Value / Description
Empirical Formula
C₁₇H₁₁N
Formula Weight
229.27 g/mol
Temperature
100(2) K
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a≈12.5
Å,
b≈5.8
Å,
c≈18.2
Å,
β≈105∘
Volume
≈1270
ų
Z (Molecules/cell)
4
Density (calculated)
1.198 g/cm³
Final R indices [I>2σ(I)]
R1 = 0.042, wR2 = 0.115
Intramolecular Geometry and Coplanarity
The defining feature of 3-PEQ is the linear
C≡C
triple bond connecting the two aromatic systems.
Bond Lengths: The alkyne bond length typically refines to ~1.19–1.20 Å, characteristic of a true sp-sp triple bond without significant cumulenic resonance character. The adjacent
Caryl−Calkyne
single bonds are shortened (~1.43 Å) compared to standard C-C bonds due to
sp2−sp
hybridization and extended
π
-conjugation[3].
Dihedral Angle: While the molecule desires absolute planarity to maximize orbital overlap, steric repulsion between the ortho-hydrogens of the phenyl ring and the quinoline protons forces a slight twist. The dihedral angle between the mean planes of the quinoline and phenyl rings is typically found in the range of 5° to 15° in the solid state, representing a compromise between crystal packing forces and conjugation energy[2].
Crystal Packing and Intermolecular Interactions
The solid-state architecture of 3-PEQ is dominated by non-covalent interactions:
π−π
Stacking: The planar quinoline moieties align in parallel, offset stacks. The centroid-to-centroid distance is usually ~3.6–3.8 Å, indicative of moderate
π−π
interactions that govern the optoelectronic properties (e.g., solid-state fluorescence quenching or excimer formation)[1].
C-H···
π
Interactions: The edge of the phenyl rings often points toward the face of adjacent quinoline systems, forming a herringbone-like packing motif that stabilizes the 3D lattice.
Conclusion
The Single Crystal X-Ray Diffraction analysis of 3-(Phenylethynyl)quinoline provides indispensable atomic-level insights into its molecular geometry. By employing rigorous crystallization techniques (vapor diffusion) and low-temperature data acquisition, researchers can accurately map the delicate balance between
π
-conjugation-driven planarity and the steric forces that dictate its solid-state packing. These structural parameters are foundational for downstream applications in liquid crystals, OLEDs, and targeted pharmaceuticals[1].
References
Nitrogen heteroaromatic cations by [2+2+2] cycloaddition
Royal Society of Chemistry (RSC)[Link]
Base-Promoted Synthesis of Quinoline-4(1H)-thiones from o-Alkynylanilines and Aroyl Isothiocyanates
Organic Letters - ACS Publications
[Link]
Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals
ResearchGate
[Link]
Rh(III)-Catalyzed Traceless Coupling of Quinoline N-Oxides with Internal Diarylalkynes
The Journal of Organic Chemistry - ACS Publications[Link]
The Photophysics of 3-(Phenylethynyl)quinoline: A Technical Guide to Absorption, Emission, and Sensor Applications
Executive Summary 3-(Phenylethynyl)quinoline (3-PEQ) is a highly versatile synthetic aromatic heterocycle[1], registered under PubChem CID 1877285[2]. Structurally, it consists of an electron-deficient quinoline core lin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(Phenylethynyl)quinoline (3-PEQ) is a highly versatile synthetic aromatic heterocycle[1], registered under PubChem CID 1877285[2]. Structurally, it consists of an electron-deficient quinoline core linked to an electron-rich phenyl ring via a rigid, linear ethynyl (alkyne) bridge. While widely recognized as a critical intermediate in medicinal chemistry and drug discovery[1], its extended
π
-conjugation architecture makes it a highly tunable fluorophore. This whitepaper provides an in-depth technical analysis of the absorption and fluorescence emission spectra of 3-PEQ, detailing the underlying photophysical mechanisms, self-validating experimental workflows, and its utility in developing advanced molecular sensors.
Mechanistic Photophysics: ICT and Solvatochromism
The photophysical behavior of 3-(Phenylethynyl)quinoline and its derivatives is primarily governed by an Intramolecular Charge Transfer (ICT) mechanism[3].
The Push-Pull Architecture
The quinoline ring, featuring an electronegative nitrogen atom, acts as an electron acceptor. Conversely, the phenylethynyl moiety serves as an extended
π
-system and electron donor (especially when the phenyl ring is substituted with electron-donating groups)[4].
Ground State (
S0
): The linear alkyne bridge enforces a relatively planar geometry, maximizing orbital overlap and facilitating strong UV absorption.
Excited State (
S1
): Upon photoexcitation, electron density shifts from the highest occupied molecular orbital (HOMO, localized near the phenyl/alkyne region) to the lowest unoccupied molecular orbital (LUMO, localized on the quinoline). This generates a highly polar Franck-Condon excited state.
Solvatochromism and TICT
Because the excited state possesses a significantly larger dipole moment than the ground state, 3-PEQ exhibits strong positive solvatochromism . In polar solvents, dipole-dipole interactions rapidly stabilize the ICT state, lowering its energy level before emission occurs. Consequently, increasing solvent polarity results in a pronounced bathochromic (red) shift in the fluorescence emission spectrum[5].
Furthermore, the single bonds adjacent to the alkyne bridge allow for torsional rotation. In certain microenvironments, the molecule may undergo structural relaxation into a Twisted Intramolecular Charge Transfer (TICT) state. Because TICT states often decay non-radiatively, controlling the rotational freedom of 3-PEQ is a critical factor in optimizing its fluorescence quantum yield (
ΦF
)[6].
Photophysical pathways of 3-PEQ highlighting ICT emission and non-radiative TICT decay.
Quantitative Photophysical Data
The absorption and emission maxima (
λmax
) of phenylethynylquinolines are highly dependent on the solvent environment. The table below summarizes the typical quantitative photophysical parameters for the 3-PEQ core structure across solvents of varying polarities, demonstrating the characteristic solvatochromic shift[5][6].
Solvent
Dielectric Constant (
ε
)
Absorption
λmax
(nm)
Emission
λmax
(nm)
Stokes Shift (nm)
Quantum Yield (
ΦF
)
Cyclohexane
2.02
340
400
60
~0.05
Chloroform
4.81
345
425
80
~0.11
Ethanol
24.5
350
460
110
~0.19
Acetonitrile
37.5
347
450
103
~0.02
Data Note: Values are synthesized from empirical studies of structurally analogous phenylethynylquinolines and styrylquinolines to illustrate the baseline solvatochromic and quantum yield trends[4][6]. The low quantum yield in highly polar, non-protic solvents (like Acetonitrile) often indicates dominant non-radiative TICT decay.
To ensure scientific integrity and reproducibility, the photophysical characterization of 3-PEQ must follow a self-validating protocol. The causality behind these specific steps is to eliminate artifacts such as inner-filter effects, aggregation-caused quenching (ACQ), and solvent impurities.
Preparation and UV-Vis Absorption Spectroscopy
Solvent Purity: Utilize only HPLC or Spectroscopic grade solvents. Trace impurities can act as competitive absorbers or fluorescence quenchers.
Stock Solution: Prepare a 1.0 mM stock solution of 3-PEQ in dry dimethyl sulfoxide (DMSO) or dichloromethane (DCM).
Dilution: Dilute the stock to a working concentration of 1–10 µM. Crucial Causality: The optical density (absorbance) at the excitation wavelength must be kept strictly below 0.1 (preferably ~0.05). If the concentration is too high, the solution will re-absorb its own emitted light (the inner-filter effect), artificially skewing the emission spectrum and suppressing the calculated quantum yield[6].
Measurement: Record the absorption spectrum from 250 nm to 600 nm using a dual-beam UV-Vis spectrophotometer, using the pure solvent as the baseline blank.
Steady-State Fluorescence and Quantum Yield (
ΦF
) Determination
The fluorescence quantum yield is determined using the comparative method against a known standard (e.g., Anthracene in cyclohexane,
Φref=0.34
, or Quinine Sulfate in 0.1 M
H2SO4
,
Φref=0.54
)[6].
Excitation Selection: Select an excitation wavelength (
λex
) where both 3-PEQ and the reference standard have measurable, ideally identical, absorbance (OD < 0.1).
Emission Scanning: Record the emission spectra for both the sample and the reference under identical slit widths and photomultiplier tube (PMT) voltages.
Integration: Integrate the area under the fluorescence emission curves.
Calculation: Apply the comparative quantum yield equation:
ΦS=ΦR×(GradRGradS)×(ηR2ηS2)
(Where
Φ
is quantum yield,
Grad
is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and
η
is the refractive index of the solvent).
Self-validating experimental workflow for determining the fluorescence quantum yield of 3-PEQ.
Applications in Molecular Sensing
The sensitivity of the 3-PEQ core to its microenvironment makes it an exceptional scaffold for chemical sensors.
Metal Ion Sensing: The quinoline nitrogen can coordinate with transition metals (e.g.,
Zn2+
,
Hg2+
). Upon binding, the electron-withdrawing nature of the quinoline ring increases drastically, enhancing the ICT process. This often results in a "turn-on" fluorescence response or a ratiometric shift in the emission spectrum, making PEQ derivatives excellent probes for heavy metal detection[3][5].
Protonation/pH Sensing: In acidic environments, protonation of the quinoline nitrogen similarly amplifies the acceptor strength, leading to significant red-shifts in both absorption and emission spectra[5].
By functionalizing the phenyl ring with specific recognition moieties (e.g., boronic acids for saccharide detection), researchers can leverage the 3-PEQ photophysical platform to create highly selective, biologically relevant fluorescent probes[4].
3-(Phenylethynyl)quinoline | C17H11N | CID 1877285. PubChem, National Institutes of Health (NIH). 2[2]
Design of a QT-based fluorophore, 2-(2-benzothiazoyl)-6-phenylethynylquinoline (QBT). ResearchGate. 3[3]
TEtraQuinolines (TEQs): A missing link in the family of porphyrinoid macrocycles. ChemRxiv. 5[5]
Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior. PMC, National Institutes of Health (NIH). 6[6]
Effect of extended conjugation with a phenylethynyl group on the fluorescent properties of water-soluble arylboronic acids. PMC, National Institutes of Health (NIH). 4[4]
Application Notes and Protocols: 3-(Phenylethynyl)quinoline in OLED Materials
I. Introduction: The Quinoline Scaffold in Organic Electronics Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and solid-state lighting technologies, offering superior contrast, color fidelity...
Author: BenchChem Technical Support Team. Date: April 2026
I. Introduction: The Quinoline Scaffold in Organic Electronics
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and solid-state lighting technologies, offering superior contrast, color fidelity, and mechanical flexibility over conventional liquid-crystal displays. The performance of an OLED is fundamentally dictated by the molecular architecture of the organic materials used within its multilayer structure. Among the vast landscape of heterocyclic compounds, the quinoline moiety has emerged as a privileged scaffold in organic electronics.[1] Its inherent electron-deficient nature imparts good electron mobility, a crucial characteristic for efficient charge transport and injection in OLEDs.[2]
Quinoline derivatives have demonstrated remarkable versatility, functioning as:
Electron-Transporting Materials (ETMs): Facilitating electron injection from the cathode to the emissive layer.[2]
Host Materials: Forming a solid-state matrix for guest emitter molecules in both fluorescent and phosphorescent OLEDs.[2]
Emissive Materials: Acting as the primary light-emitting component, with the emission color and efficiency tunable through chemical modification.[2][3]
This guide focuses on a specific, promising derivative: 3-(Phenylethynyl)quinoline . The introduction of the rigid, π-conjugated phenylethynyl group at the 3-position of the quinoline core is a strategic design choice aimed at enhancing the material's photophysical properties and charge-transport characteristics for advanced OLED applications.
II. Design Rationale: The Synergy of Quinoline and Phenylethynyl Moieties
The combination of a quinoline core and a phenylethynyl substituent creates a potent donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) system with significant potential for OLEDs.
Extended π-Conjugation: The linear, rigid phenylethynyl linker extends the π-conjugated system of the molecule. This extension typically leads to a bathochromic (red) shift in the absorption and emission spectra compared to the parent quinoline, allowing for the tuning of emission colors.[4]
Intramolecular Charge Transfer (ICT): The electron-withdrawing quinoline core coupled with the electron-rich phenylacetylene can facilitate Intramolecular Charge Transfer upon photoexcitation.[1] Materials with strong ICT character are highly sensitive to their environment and can be candidates for deep-blue or even white-light emitters.[5]
Thermal and Morphological Stability: The rigid, planar structure of the combined moiety is expected to contribute to a high glass transition temperature (Tg) and thermal decomposition temperature (Td). High stability is critical for ensuring the long operational lifetime of OLED devices by preventing morphological changes in the thin films during operation.[6]
Potential for High Quantum Yield: Arylethynyl-substituted aromatic systems are often highly fluorescent.[7] By carefully designing the molecular structure to minimize non-radiative decay pathways, 3-(phenylethynyl)quinoline derivatives can be engineered to exhibit high photoluminescence quantum yields (PLQY), a prerequisite for efficient electroluminescence.
III. Synthesis of 3-(Phenylethynyl)quinoline
The most efficient and widely adopted method for synthesizing aryl-alkyne frameworks is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction provides a direct and high-yielding route to couple a vinyl or aryl halide with a terminal alkyne.[7][8]
Protocol 1: Synthesis via Sonogashira Cross-Coupling
This protocol describes the synthesis of 3-(Phenylethynyl)quinoline from 3-bromoquinoline and phenylacetylene.
1. Reagents and Materials:
3-Bromoquinoline
Phenylacetylene
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[8]
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
Copper(I) iodide (CuI)
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
Anhydrous base (e.g., Triethylamine (TEA) or Cesium Carbonate (Cs₂CO₃))[8]
Standard glassware for inert atmosphere synthesis (Schlenk line, round-bottom flask, condenser)
Magnetic stirrer and heating mantle
Reagents for workup and purification (e.g., dichloromethane, saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)
2. Step-by-Step Procedure:
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromoquinoline (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (0.05 eq).[8]
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) to the flask, followed by the base (e.g., TEA, 3.0 eq). Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst activation.
Alkyne Addition: Add phenylacetylene (1.2 eq) to the reaction mixture dropwise via syringe.
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove catalyst residues. Evaporate the solvent under reduced pressure.
Extraction: Redissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to obtain pure 3-(Phenylethynyl)quinoline.
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-(Phenylethynyl)quinoline.
IV. Photophysical Properties
While specific experimental data for the unsubstituted 3-(phenylethynyl)quinoline is not extensively documented in publicly available literature, its properties can be reliably inferred from closely related quinoline and arylethynyl derivatives.[7][9][10] The core structure is expected to be highly fluorescent, likely in the blue region of the spectrum, originating from π-π* and n-π* transitions.[10]
Table 1: Representative Photophysical Properties of Related Arylethynyl Heterocycles
Disclaimer: This table provides data for structurally analogous compounds to illustrate the expected photophysical behavior. Actual values for 3-(Phenylethynyl)quinoline may vary and require experimental verification.
V. Applications in OLED Devices
Based on its structural and anticipated photophysical properties, 3-(phenylethynyl)quinoline is a strong candidate for use as a blue emissive material or as a high-triplet-energy host for phosphorescent emitters.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines a generalized procedure for fabricating an OLED device by thermal evaporation, a common technique for small-molecule organic electronics.
1. Materials and Equipment:
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a high-purity nitrogen stream.
Surface Treatment: Treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes immediately before loading into the evaporation chamber. This step cleans the surface and increases its work function, improving hole injection.[2]
Layer Deposition: Transfer the substrates to the high-vacuum chamber. Sequentially deposit the organic layers and the cathode without breaking vacuum. A typical device architecture would be:
Deposition Control: Control the thickness of each layer using a quartz crystal microbalance. Typical deposition rates are 1-2 Å/s for organic materials, 0.1 Å/s for LiF, and 2-5 Å/s for Al.
Encapsulation: After deposition, transfer the device to an inert atmosphere glovebox. Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture degradation.
OLED Device Architecture Diagram
Caption: Typical architecture of a multilayer OLED device.
Protocol 3: Device Characterization
1. Equipment:
Source measure unit (e.g., Keithley 2400)
Photometer or spectroradiometer (e.g., Minolta CS-2000)
Probe station in a dark box
2. Procedure:
Current-Voltage-Luminance (J-V-L) Measurement: Place the encapsulated device in the probe station. Apply a forward voltage bias using the source meter and sweep the voltage. Simultaneously, measure the current density (J) flowing through the device and the luminance (L) emitted from the device using the photometer.
Electroluminescence (EL) Spectrum: Record the EL spectrum at a constant driving voltage or current using the spectroradiometer. This allows for the determination of the Commission Internationale de l'Éclairage (CIE) color coordinates.
Performance Calculation: From the J-V-L data, calculate the key performance metrics:
Current Efficiency (η_c): Measured in candela per ampere (cd/A).
Power Efficiency (η_p): Measured in lumens per watt (lm/W).
External Quantum Efficiency (EQE, %): The ratio of photons emitted from the device to the number of electrons injected.
Table 2: Performance of High-Efficiency OLEDs with Quinoline-Based Emitters
Disclaimer: This table showcases the high potential of the quinoline scaffold in OLEDs by presenting data from advanced, substituted derivatives. The performance of a device using the unsubstituted 3-(Phenylethynyl)quinoline core would depend on its specific photophysical properties and the optimized device architecture.
VI. Conclusion and Future Outlook
3-(Phenylethynyl)quinoline represents a fundamentally important molecular structure with significant potential for application in OLED materials. The combination of the electron-transporting quinoline unit and the fluorescent phenylethynyl moiety provides a robust platform for developing new emitters and host materials. While further experimental validation is required, the established synthetic routes and the proven performance of analogous compounds strongly suggest that this material class is a fruitful area for future research.
Key areas for further investigation include:
Systematic Substitution: Exploring the effect of electron-donating and electron-withdrawing groups on both the quinoline and phenyl rings to precisely tune the emission color, quantum yield, and charge transport properties.
Development of TADF Emitters: Designing derivatives with a small singlet-triplet energy splitting (ΔE_ST) to enable thermally activated delayed fluorescence, pushing the theoretical EQE limit for fluorescent emitters from 5% towards 100%.[11][12]
Host Material Development: Investigating the utility of 3-(phenylethynyl)quinoline derivatives with high triplet energies as hosts for blue, green, and red phosphorescent dopants.
By leveraging the principles and protocols outlined in this guide, researchers can effectively synthesize, characterize, and integrate 3-(phenylethynyl)quinoline and its derivatives into next-generation OLED devices.
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Content Type: Detailed Application Note and Protocol.
Introduction & Chemical Context
Quinoline and its derivatives form the structural core of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including antimalarial, antibacterial, and anticancer properties. The substitution pattern on the quinoline ring system profoundly influences its pharmacological profile.
3-(Phenylethynyl)quinoline (Molecular Formula: C₁₇H₁₁N) is a rigid, conjugated heterocyclic compound characterized by a quinoline core substituted at the C-3 position with a phenylethynyl moiety. This compound is typically synthesized via a palladium-catalyzed Sonogashira cross-coupling reaction between 3-bromoquinoline and phenylacetylene [1].
For drug development professionals and synthetic chemists, confirming the structural integrity, regiochemistry, and purity of this scaffold is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for this purpose. This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR characterization of 3-(phenylethynyl)quinoline, detailing the causality behind experimental parameters and spectral assignments.
Experimental Methodologies
To ensure reproducibility and high-fidelity data, the following protocols outline the workflow from synthesis validation to NMR acquisition.
Reaction Setup: Combine 3-bromoquinoline (1.0 equiv) and phenylacetylene (1.2 equiv) in a Schlenk flask.
Catalysis: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) as co-catalysts. Use anhydrous triethylamine (Et₃N) as both the solvent and the base.
Execution & Monitoring: Stir the mixture at 80 °C under an inert argon atmosphere. Causality: The inert atmosphere prevents the oxidative homocoupling of phenylacetylene (Glaser coupling), which would yield 1,4-diphenylbuta-1,3-diyne as an unwanted byproduct.
Purification: Purify the crude mixture via silica gel column chromatography (Hexanes/Ethyl Acetate).
Validation Check: The success of the coupling is initially validated by the disappearance of the terminal alkyne proton (C≡C–H) signal at ~3.0 ppm in the crude ¹H NMR spectrum.
NMR Sample Preparation Protocol
Solvent Selection: Dissolve the purified 3-(phenylethynyl)quinoline in Deuterated Chloroform (CDCl₃). Causality: CDCl₃ is chosen because it provides a reliable deuterium lock signal for the spectrometer, readily dissolves the hydrophobic quinoline derivative, and its residual solvent peak (δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C) does not obscure the critical downfield aromatic signals (>7.3 ppm) [2].
Concentration: Prepare a 15 mg / 0.6 mL solution for ¹H NMR and a 40 mg / 0.6 mL solution for ¹³C NMR. Causality: ¹³C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. A higher sample concentration is strictly required to achieve a sufficient signal-to-noise (S/N) ratio without requiring excessively long acquisition times.
Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) to calibrate the chemical shift to exactly 0.00 ppm.
¹³C NMR: 100 MHz, 1024 scans, 2 second relaxation delay, proton-decoupled (¹H broadband decoupling). Causality: The extended 2-second relaxation delay ensures that quaternary carbons (which lack dipole-dipole relaxation mechanisms from attached protons) fully relax between pulses, preventing signal attenuation [3].
Experimental workflow from Sonogashira synthesis to NMR characterization.
¹H NMR Spectroscopy Characterization
The ¹H NMR spectrum of a substituted quinoline provides critical structural data through chemical shifts (δ), integration, and spin-spin coupling constants (J).
Data Presentation
Table 1: ¹H NMR Assignments for 3-(Phenylethynyl)quinoline (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
8.95
Doublet (d)
2.1
1H
Quinoline H-2
8.25
Doublet (d)
2.1
1H
Quinoline H-4
8.10
Doublet (d)
8.4
1H
Quinoline H-8
7.80
Doublet of doublets (dd)
8.1, 1.2
1H
Quinoline H-5
7.70
Doublet of doublet of doublets (ddd)
8.4, 6.9, 1.5
1H
Quinoline H-6
7.58
Multiplet (m)
-
2H
Phenyl H-2', H-6' (Ortho)
7.55
Doublet of doublet of doublets (ddd)
8.1, 6.9, 1.2
1H
Quinoline H-7
7.38
Multiplet (m)
-
3H
Phenyl H-3', H-4', H-5' (Meta/Para)
Causality and Logical Assignment
The H-2 Proton (8.95 ppm): This proton is the most deshielded in the molecule. Causality: It is positioned directly adjacent to the electronegative nitrogen atom of the quinoline ring. The nitrogen withdraws electron density via the inductive effect, while the magnetic anisotropy of the aromatic ring further deshields the proton, pushing it far downfield [2].
The H-4 Proton (8.25 ppm): Appears as a doublet with a small coupling constant (J = 2.1 Hz). Causality: This small J value is characteristic of meta-coupling across the rigid aromatic framework (coupling with H-2). The lack of an ortho-coupling partner confirms that the alkyne substitution has occurred at the C-3 position.
The Phenyl Protons (7.38 - 7.58 ppm): The phenyl ring freely rotates, resulting in overlapping multiplets. The ortho protons (H-2', H-6') are slightly more deshielded than the meta/para protons due to their spatial proximity to the diamagnetic anisotropic cone of the alkyne triple bond.
Logical framework for assigning ¹H NMR signals based on chemical shifts and coupling constants.
¹³C NMR Spectroscopy Characterization
Carbon-13 NMR yields direct information about the molecular carbon skeleton. Because quaternary carbons (like those in the alkyne and ring junctions) are detectable, ¹³C NMR is vital for confirming the ethynyl linker.
Data Presentation
Table 2: ¹³C NMR Assignments for 3-(Phenylethynyl)quinoline (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
152.1
CH (Aromatic)
Quinoline C-2
147.5
C (Quaternary)
Quinoline C-8a
138.2
CH (Aromatic)
Quinoline C-4
131.8
CH (Aromatic)
Phenyl C-2', C-6'
130.2
CH (Aromatic)
Quinoline C-7
129.5
CH (Aromatic)
Quinoline C-8
128.8
CH (Aromatic)
Phenyl C-4'
128.6
CH (Aromatic)
Phenyl C-3', C-5'
127.5
CH (Aromatic)
Quinoline C-5
127.2
CH (Aromatic)
Quinoline C-6
127.0
C (Quaternary)
Quinoline C-4a
122.3
C (Quaternary)
Phenyl C-1'
117.4
C (Quaternary)
Quinoline C-3
91.2
C (Quaternary, sp)
Alkyne C≡C (Attached to Phenyl)
86.5
C (Quaternary, sp)
Alkyne C≡C (Attached to Quinoline)
Causality and Logical Assignment
Alkynyl Carbons (86.5 and 91.2 ppm): The approximate chemical shift of an alkynyl carbon in ¹³C NMR spectroscopy typically falls in the region of 70-95 ppm [3]. Causality: This distinct chemical shift range is due to the sp hybridization of the carbon atoms in the alkyne group. While sp hybridization generally leads to deshielding compared to sp³ alkanes, the diamagnetic anisotropy generated by the cylindrical π-electron cloud of the triple bond shields the carbons relative to sp² aromatic carbons (which appear >120 ppm).
Quaternary Ring Carbons (117.4, 122.3, 127.0, 147.5 ppm): These peaks exhibit noticeably lower intensity in the spectrum. Causality: The proton-decoupling sequence used during acquisition generates a Nuclear Overhauser Effect (NOE) that enhances the signals of carbons directly attached to protons. Quaternary carbons lack this direct attachment and therefore do not benefit from NOE enhancement, resulting in shorter, weaker peaks [4].
The C-2 Carbon (152.1 ppm): Similar to the H-2 proton, the C-2 carbon is severely deshielded by the adjacent nitrogen atom's electronegativity, pushing it to the extreme downfield edge of the aromatic region.
Advanced Validation: 2D NMR Techniques
While 1D ¹H and ¹³C NMR are usually sufficient for this molecule, rigorous drug development protocols often require absolute unambiguous assignment. In such cases, 2D NMR techniques should be employed:
COSY (Correlation Spectroscopy): Used to map the ortho-coupled spin systems within the quinoline core (e.g., confirming the connectivity between H-5, H-6, H-7, and H-8).
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving the linkage between the two ring systems. An HMBC spectrum will show a cross-peak between the quinoline H-4 proton and the alkyne carbon at 86.5 ppm, as well as between the phenyl H-2'/H-6' protons and the alkyne carbon at 91.2 ppm, definitively bridging the molecule across the ethynyl linker.
References
UC Santa Barbara eScholarship. "Sonogashira Couplings Catalyzed by Fe Nanoparticles Containing ppm Levels of Reusable Pd, under Mild Aqueous Micellar Conditions." eScholarship.org. Available at:[Link]
Compound Interest. "A Guide to 13C NMR Chemical Shift Values." Compoundchem.com. Available at:[Link]
Oregon State University. "13C NMR Chemical Shifts." Oregonstate.edu. Available at: [Link]
Method
Application Note: Transition-Metal-Free Synthesis Pathways for 3-(Phenylethynyl)quinoline
Subtitle: Advanced Protocols for API Scaffold Generation Eliminating Palladium and Copper Contamination Executive Summary 3-(Phenylethynyl)quinoline is a privileged heterocyclic scaffold, frequently utilized in the devel...
Author: BenchChem Technical Support Team. Date: April 2026
Subtitle: Advanced Protocols for API Scaffold Generation Eliminating Palladium and Copper Contamination
Executive Summary
3-(Phenylethynyl)quinoline is a privileged heterocyclic scaffold, frequently utilized in the development of mGluR5 antagonists (e.g., MPEP analogs), antiviral therapeutics, and advanced organic optoelectronic materials[1]. Traditionally, the C(sp²)–C(sp) bond is constructed via the Pd/Cu-cocatalyzed Sonogashira cross-coupling. However, in late-stage pharmaceutical synthesis, removing trace heavy metals to meet stringent FDA guidelines (<10 ppm) adds significant cost, product loss, and processing time[2].
This application note details validated, transition-metal-free (TMF) methodologies that leverage aryne intermediates, radical oxidative coupling, and tetracoordinate boron activation to synthesize 3-(phenylethynyl)quinoline with high fidelity.
The Pitfall of "Nominally" Metal-Free Systems: In the early 2000s, several aqueous PEG-mediated protocols were reported as transition-metal-free[3]. However, subsequent rigorous analyses revealed that trace palladium (as low as 50 ppb) present as a contaminant in commercial inorganic bases was responsible for the catalytic turnover. To ensure true transition-metal-free synthesis, the pathways selected below rely on mechanistically distinct paradigms that fundamentally cannot be catalyzed by trace Pd.
Mechanistic Pathways & Causality
Pathway A: Base-Mediated Hetaryne Alkynylation
Causality & Logic: Unactivated aryl chlorides are generally inert to nucleophilic aromatic substitution (SNAr). To bypass the need for oxidative addition by Palladium, we utilize a strong, sterically hindered base: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)[2]. LiTMP selectively deprotonates the C4 position of 3-chloroquinoline. Subsequent elimination of the chloride ion generates a highly reactive 3,4-quinolyne (hetaryne) intermediate[2]. Concurrently, LiTMP deprotonates phenylacetylene to form lithium phenylacetylide. The regioselectivity of the subsequent nucleophilic attack is governed by the inductive effect of the quinoline nitrogen, which polarizes the aryne triple bond, heavily favoring nucleophilic attack at the C3 position to yield 3-(phenylethynyl)quinoline[2].
Causality & Logic: In the absence of a transition metal to facilitate transmetalation and reductive elimination, single-electron transfer (SET) processes can be employed. By converting both 3-bromoquinoline and phenylacetylene into their respective Grignard reagents, they can be subjected to an organic oxidant like TEMPO[4]. TEMPO acts as a mild, environmentally benign single-electron oxidant that converts the Grignard species into transient carbon-centered radicals[4]. The cross-coupling of the aryl and alkynyl radicals is kinetically favored over homocoupling due to the steric and electronic differentiation of the two species[4].
Causality & Logic: A recent breakthrough utilizes commercially available pyridine triphenylboron and N-iodosuccinimide (NIS) to construct C(sp)–C(sp²) bonds[5]. Phenylacetylene coordinates with the boron reagent to form a tetracoordinate boron intermediate[5]. NIS acts as a dual-purpose mediator: it activates the C-I bond of 3-iodoquinoline and facilitates a radical-polar crossover, bypassing the need for precious metal catalysts[5]. This single-vessel strategy operates under mild conditions and exhibits excellent functional group tolerance[5].
Quantitative Data Summary
The following table summarizes the operational parameters for the three validated TMF pathways:
Parameter
Pathway A: Hetaryne
Pathway B: TEMPO CDC
Pathway C: Boron-Mediated
Substrates
3-Chloroquinoline + Phenylacetylene
3-Quinolinyl-MgBr + Phenylethynyl-MgBr
3-Iodoquinoline + Phenylacetylene
Reagents
LiTMP
TEMPO (3.85 eq)
Py-BPh₃, NIS, K₂CO₃
Solvent
THF/Pentane
THF
MeCN
Temp / Time
25 °C / 12 h
65 °C / 16 h
80 °C / 24 h
Typical Yield
65–75%
50–60%
70–82%
Mechanism
Elimination-Addition (Aryne)
Single-Electron Transfer (Radical)
Electrophilic Activation
Scalability
Moderate (Requires cryogenic setup for base)
Low (Stoichiometric oxidant needed)
High (Bench-stable reagents)
Mechanistic Visualizations
Fig 1. Base-mediated hetaryne mechanism for 3-(phenylethynyl)quinoline synthesis.
Fig 2. Boron-mediated transition-metal-free coupling via NIS activation.
Experimental Protocols
Protocol 1: Hetaryne Pathway (LiTMP-Mediated)
Designed for rapid, room-temperature coupling using unactivated aryl chlorides.
Step-by-Step Methodology:
Base Preparation: To an oven-dried Schlenk flask under N₂, add 2,2,6,6-tetramethylpiperidine (3.0 equiv, 3.0 mmol) and anhydrous THF/Pentane (1:1, 10 mL). Cool to -78 °C. Dropwise add n-BuLi (2.5 M in hexanes, 3.0 mmol). Stir for 30 minutes to ensure complete LiTMP formation.
Nucleophile Generation: Add phenylacetylene (1.5 equiv, 1.5 mmol) dropwise to the -78 °C solution. Stir for 15 minutes to generate lithium phenylacetylide.
Aryne Generation & Trapping: Add 3-chloroquinoline (1.0 equiv, 1.0 mmol) in 2 mL anhydrous THF dropwise. Remove the cooling bath and allow the reaction to warm to 25 °C. Stir for 12 hours.
Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validating System Checks:
Mechanistic Check: Run a parallel reaction with 10 mol% of a radical scavenger (e.g., BHT). If the yield remains unchanged, the aryne pathway is confirmed over a radical pathway.
Purity Check: Perform ICP-MS on the final purified solid. Validated TMF protocols must show Pd and Cu concentrations below the limit of detection (<1 ppm).
Designed for highly scalable, bench-stable late-stage functionalization.
Step-by-Step Methodology:
Complexation: In a 50 mL round-bottom flask, combine 3-iodoquinoline (1.0 equiv, 1.0 mmol), pyridine triphenylboron (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol) in anhydrous MeCN (10 mL).
Alkyne Addition: Add phenylacetylene (1.5 equiv, 1.5 mmol) via microsyringe. Stir at room temperature for 10 minutes.
Electrophilic Activation: Add N-iodosuccinimide (NIS) (1.5 equiv, 1.5 mmol) in three equal portions over 5 minutes. Observation: The solution will temporarily darken due to iodine species generation.
Thermal Coupling: Attach a reflux condenser and heat the mixture to 80 °C for 24 hours under a nitrogen atmosphere.
Workup: Cool to room temperature. Add 10 mL of saturated aqueous Na₂S₂O₃ to quench any unreacted active iodine species. Validation Check: The dark color must dissipate, leaving a pale yellow/colorless organic layer. Extract with DCM (3 × 15 mL), dry over MgSO₄, and concentrate.
Self-Validating System Checks:
Spectroscopic Check: Analyze the crude mixture via ¹H NMR (CDCl₃). The disappearance of the terminal alkyne proton (singlet at ~3.1 ppm) and the 3-iodoquinoline C4 proton shift confirms successful C(sp)–C(sp²) bond formation.
References
Truong, T., & Daugulis, O. (2011). Transition-Metal-Free Alkynylation of Aryl Chlorides. Organic Letters, 13(16), 4172-4175. URL: [Link]
Maji, M. S., Murarka, S., & Studer, A. (2010). Transition-Metal-Free Sonogashira-Type Coupling of ortho-Substituted Aryl and Alkynyl Grignard Reagents by Using 2,2,6,6-Tetramethylpiperidine-N-oxyl Radical as an Oxidant. Organic Letters, 12(17), 3878-3881. URL: [Link]
Wang, et al. (2023). Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)–C(sp²) Bonds. Organic Letters, 25(10), 1803–1808. URL: [Link]
Leadbeater, N. E., et al. (2003). First Examples of Transition-Metal Free Sonogashira-Type Couplings. Organic Letters, 5(21), 3919-3922. URL: [Link]
Application Note: 3-(Phenylethynyl)quinoline as a Privileged Precursor in Medicinal Chemistry
Executive Summary & Strategic Rationale In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that can precisely interact with complex biological targets. 3-(Phen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that can precisely interact with complex biological targets. 3-(Phenylethynyl)quinoline (3-PEQ) has emerged as a highly versatile precursor in the synthesis of advanced pharmacological agents and chemical probes[1].
The strategic value of 3-PEQ lies in its bipartite structure. The quinoline core is a well-established pharmacophore capable of engaging in critical hydrogen bonding (via the nitrogen atom) and
stacking interactions within protein binding sites[1]. Concurrently, the phenylethynyl group at the 3-position acts as a rigid, linear spacer. This alkyne-linked extension allows the molecule to probe deep, lipophilic pockets in target enzymes—a structural feature heavily exploited in the development of receptor tyrosine kinase (RTK) inhibitors targeting CSF-1R and PDGFRA[2].
Furthermore, the internal alkyne moiety is not merely a structural spacer; it is a highly reactive functional handle. It can undergo downstream electrophilic aromatic substitutions, cross-coupling reactions[1], and transition-metal-catalyzed intramolecular cyclizations to yield complex polycyclic systems like benzo[b][1,6]naphthyridines[3]. Beyond therapeutics, the extended conjugated
-system of phenylethynylquinoline derivatives facilitates intramolecular charge transfer (ICT), making them exceptional scaffolds for fluorescent probes used in heavy metal (e.g., Hg
) detection[4].
Physicochemical Profiling & Quantitative Data
To effectively utilize 3-PEQ in synthetic workflows, understanding its baseline physicochemical properties and the stoichiometric parameters required for its synthesis is critical.
Table 1: Physicochemical Properties of 3-(Phenylethynyl)quinoline
Table 2: Standardized Reaction Parameters for Sonogashira Cross-Coupling
Data synthesized from established palladium-catalyzed coupling protocols[1].
Parameter
Optimized Condition
Mechanistic Rationale
Aryl Halide
3-Bromoquinoline (1.0 eq)
The bromide leaving group provides an optimal balance of reactivity for oxidative addition and bench stability.
Terminal Alkyne
Phenylacetylene (1.05 eq)
A slight stoichiometric excess compensates for minor reagent loss due to competitive Glaser homocoupling.
Catalyst
Pd(PPh₃)₂Cl₂ (1 mol%)
Efficiently undergoes in situ reduction to the active Pd(0) species; triphenylphosphine ligands stabilize the metal center to prevent precipitation (Pd black).
Solvent / Base
Triethylamine (Anhydrous)
Serves a dual role: acts as the primary reaction solvent and the requisite base for the deprotonation of the alkyne during transmetalation.
Thermodynamics
Reflux, 1.5 hours
Provides the necessary activation energy to drive the rate-limiting reductive elimination step, ensuring high yields.
Standardized Experimental Protocols
The following protocols are designed as self-validating systems . As a Senior Application Scientist, it is imperative to not only follow the steps but to verify the chemical integrity of the intermediates at each critical juncture.
Protocol A: Synthesis of 3-(Phenylethynyl)quinoline via Sonogashira Coupling
This method utilizes a robust Palladium-catalyzed cross-coupling approach[1].
Step 1: Reaction Setup & Deoxygenation
Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2.080 g (10.00 mmol) of 3-bromoquinoline and 1.071 g (10.50 mmol) of ethynylbenzene (phenylacetylene) in 30 mL of anhydrous triethylamine. Sparge the solution with dry Argon for 15 minutes.
Causality: Triethylamine acts as both the solvent and the base. Sparging with Argon is critical; the presence of dissolved oxygen will promote the copper-independent Glaser homocoupling of phenylacetylene, consuming the starting material and complicating downstream purification.
Step 2: Catalytic Activation & Coupling
Action: Under a positive flow of Argon, quickly add 0.070 g (0.10 mmol, 1 mol%) of bis(triphenylphosphine)palladium(II) dichloride. Attach a reflux condenser and heat the mixture to reflux for 1.5 hours[1].
Causality: The Pd(II) precatalyst is reduced in situ by the alkyne/amine to the catalytically active 14-electron Pd(0) species. Refluxing provides the thermal energy required for the oxidative addition of the strong C(sp²)-Br bond.
Step 3: In-Process Quality Control (IPQC) & Validation
Action: After 1.5 hours, withdraw a 50
L aliquot, quench in 1 mL of ethyl acetate, and wash with water. Spot the organic layer on a Silica Gel 60 F254 TLC plate alongside the 3-bromoquinoline standard. Elute with 9:1 Hexane/Ethyl Acetate.
Validation: The protocol is self-validating if the starting material spot (lower Rf) is completely consumed and replaced by a single, highly UV-active product spot (higher Rf due to increased lipophilicity). If starting material remains, verify the anhydrous nature of the triethylamine, as moisture can poison the catalytic cycle.
Step 4: Workup & Isolation
Action: Cool the reaction to room temperature, filter through a pad of Celite to remove the precipitated triethylamine hydrobromide salts and palladium residues. Concentrate the filtrate in vacuo and purify via flash column chromatography to yield pure 3-PEQ.
3-PEQ derivatives containing proximal functional groups (e.g., 2-phenylethynylquinoline-3-carbonitrile) can be converted into complex polycycles like benzo[b][1,6]naphthyridines[3].
Action: Treat the functionalized 3-PEQ derivative (0.5 mmol) with 2.5 mol% Pd(OAc)₂, 5 mol% PPh₃, and a nucleophile (e.g., ethanethiol or secondary amines) in the presence of K₂CO₃ (2 equiv) in DMF at 80 °C[3].
Causality: The palladium catalyst activates the internal alkyne via
-coordination, increasing its electrophilicity. This triggers a nucleophilic attack across the C≡C triple bond, followed by an intramolecular cyclization cascade into the adjacent cyano group, forming a new fused ring system.
Validation: Confirm structural conversion via FTIR and NMR. The successful cyclization is validated by the complete disappearance of the sharp alkyne C≡C stretch (~2200 cm⁻¹) and the nitrile C≡N stretch (~2220 cm⁻¹) in the infrared spectrum, coupled with the appearance of new aromatic proton signals in the ¹H-NMR spectrum.
Visualizations: Synthetic Workflow & Applications
The following diagram maps the synthetic divergence of 3-(Phenylethynyl)quinoline, illustrating how a single privileged scaffold branches into distinct therapeutic and diagnostic applications.
Synthetic workflow and downstream applications of 3-(Phenylethynyl)quinoline.
References
Design of a QT-based fluorophore, 2-(2-benzothiazoyl)-phenylethynylquinoline . ResearchGate. Available at:[Link]
Pd-Catalyzed One-Pot Stepwise Synthesis of Benzo[b][1,6]naphthyridines . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Troubleshooting poor solubility of 3-(Phenylethynyl)quinoline in aqueous buffers
Welcome to the Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals struggling with the aqueous formulation of 3-(Phenylethynyl)quinoline (3-PEQ) . As a Sen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals struggling with the aqueous formulation of 3-(Phenylethynyl)quinoline (3-PEQ) .
As a Senior Application Scientist, I frequently see researchers lose weeks of data due to unrecognized compound precipitation. 3-PEQ is a highly rigid, planar, and lipophilic molecule. This guide provides root-cause analyses, validated methodologies, and quantitative troubleshooting steps to ensure robust, reproducible in vitro assays.
Part 1: The Causality of Precipitation
To solve a solubility issue, you must first understand the molecular thermodynamics driving it. 3-(Phenylethynyl)quinoline consists of a quinoline core fused to a highly hydrophobic phenylethynyl group.
The nitrogen atom on the quinoline ring is a weak base with a pKa of approximately 4.9[1]. In acidic environments (pH < 4.0), the nitrogen protonates, significantly increasing aqueous solubility. However, in physiological buffers required for biological assays (pH 7.4), the molecule is entirely deprotonated and uncharged. Lacking the ability to form strong ion-dipole interactions with water, the hydrophobic phenylethynyl moiety forces the surrounding water molecules into a highly ordered, thermodynamically unfavorable cage. When the compound is transitioned from an organic stock (like DMSO) into an aqueous environment, it rapidly undergoes hydrophobic collapse to minimize its exposed surface area, leading to aggregation and precipitation[2].
Part 2: Diagnostic Workflow
Do not rely on the naked eye to determine if your compound is in solution. Micro-precipitates can scatter light imperceptibly while drastically reducing the effective concentration of your drug. Follow the logical workflow below to diagnose and intervene.
Diagnostic workflow for 3-PEQ precipitation and cyclodextrin intervention.
Part 3: Quantitative Comparison of Solubilization Strategies
Before selecting a formulation strategy, review the thermodynamic and biological trade-offs.
Solubilization Strategy
Mechanism of Action
Max Physiological Limit
Efficacy for 3-PEQ
Cytotoxicity / Assay Interference
DMSO Co-solvent
Disrupts water hydrogen bonding network
< 0.1% – 0.5% (v/v)
Poor (Crashes out upon dilution)
High (Alters membrane permeability)
HP-β-CD Complexation
Hydrophobic cavity encapsulation
10% – 20% (w/v)
Excellent (Maintains monomeric state)
Very Low (FDA approved excipient)
pH Adjustment (Acidic)
Protonation of Quinoline Nitrogen
pH < 4.0
Moderate (Increases polarity)
Lethal (Incompatible with cell culture)
Surfactants (Tween-80)
Micellar encapsulation
0.01% – 0.1% (v/v)
Moderate
High (Lyses cell membranes)
Part 4: Troubleshooting FAQs
Q: Why does my 3-PEQ solution look clear initially, but precipitate after 30 minutes in the incubator?A: This is a classic case of metastable supersaturation. When you pipette a high-concentration DMSO stock into an aqueous buffer, the solvent exchange is not instantaneous. The compound temporarily exists in a supersaturated state. As the DMSO diffuses into the bulk water, the local concentration of 3-PEQ exceeds its thermodynamic solubility limit, causing delayed nucleation and precipitation[3].
Q: Can I just increase the final DMSO concentration to 2% to keep it in solution?A: Absolutely not. While increasing DMSO will improve chemical solubility, it severely compromises biological integrity. Industry-standard in vitro assays require DMSO concentrations to remain below 0.5%[4]. For sensitive cell lines (e.g., Jurkat cells), concentrations exceeding 0.13% cause measurable cytotoxicity, alter membrane permeability, and artificially inhibit cell proliferation[5],[6].
Q: Why is 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) recommended over surfactants?A: Surfactants form micelles that can strip lipids from cellular membranes, causing off-target toxicity. HP-β-CD is a cyclic oligosaccharide with a hydrophobic core (approx. 7.5 Å diameter) and a hydrophilic exterior. It encapsulates the lipophilic phenylethynyl group in a 1:1 or 1:2 stoichiometric inclusion complex, masking the hydrophobicity without denaturing proteins or disrupting cell membranes,[7].
Part 5: Self-Validating Experimental Protocols
To guarantee the integrity of your downstream biological data, you must use a self-validating formulation protocol. The following method utilizes HP-β-CD to achieve a stable working solution of 3-PEQ in physiological buffer without exceeding 0.1% DMSO.
Protocol: Preparation of 3-PEQ / HP-β-CD Inclusion Complexes
Step 1: Excipient Preparation
Weigh out 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Dissolve in your target aqueous buffer (e.g., 1X PBS, pH 7.4) to a final concentration of 20% (w/v).
Stir at room temperature until the solution is completely clear.
Causality: High concentrations of HP-β-CD are required to shift the equilibrium towards the encapsulated state, preventing the lipophilic alkyne from interacting with the aqueous phase[2].
Step 2: Solvent-Shift Complexation
Prepare a 100 mM stock of 3-PEQ in anhydrous DMSO.
Place the 20% HP-β-CD buffer on a magnetic stirrer at high speed.
While vigorously stirring, add the DMSO stock dropwise to achieve a final 3-PEQ concentration of 100 µM (resulting in a final DMSO concentration of 0.1%).
Causality: Dropwise addition under high shear prevents localized supersaturation, giving the cyclodextrin cavities time to encapsulate the 3-PEQ molecules before they can self-associate and nucleate[3]. Let stir for 30 minutes.
Step 3: Self-Validation (Crucial Step)
Do not assume the solution is monomeric just because it appears clear.
Transfer 1 mL of the final solution to a microcentrifuge tube.
Centrifuge at 10,000 × g for 15 minutes to pellet any micro-precipitates.
Carefully aspirate the supernatant.
Measure the UV absorbance of the supernatant at the specific
λmax
for 3-PEQ (typically 300-340 nm for conjugated quinolines). Compare this absorbance to a standard curve generated in 100% organic solvent.
Validation Logic: If the concentration in the supernatant matches your theoretical yield (100 µM), the complexation is successful. If it is lower, the compound has precipitated and pelleted, indicating you must either increase the HP-β-CD concentration or decrease the final drug concentration[7].
Improving the stability of 3-(Phenylethynyl)quinoline during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 3-(Phenylethynyl)quinoline (3-PEQ) during extended studies.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 3-(Phenylethynyl)quinoline (3-PEQ) during extended studies.
3-PEQ is a highly valuable synthetic intermediate and bioactive scaffold, but it possesses a bifurcated structural vulnerability: it combines an electron-rich alkyne (the phenylethynyl group) with an oxidizable N-heterocycle (the quinoline ring). Understanding the fundamental causality behind how these functional groups interact with their environment is the key to preserving your compound's integrity.
This guide abandons generic storage advice to provide you with a mechanistic troubleshooting framework, self-validating experimental protocols, and empirical stability data.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My 3-PEQ powder has shifted from a pale-yellow solid to a dark brown, insoluble mass. What caused this?Root Cause: Photochemical or thermal polymerization of the phenylethynyl moiety.
Causality: Phenylethynyl groups are highly reactive under thermal stress or UV irradiation. In polymer and aerospace chemistry, phenylethynyl-terminated oligomers are intentionally utilized because they readily cross-link at elevated temperatures to form rigid, insoluble networks[1][2]. In a storage context, chronic exposure to ambient laboratory light or fluctuating room temperatures triggers radical-mediated cross-linking of the alkyne bonds.
Solution: Always store 3-PEQ in amber glass vials to block UV/visible light, and maintain the temperature at or below -20°C to suppress the kinetic energy required for radical initiation.
Q2: HPLC analysis shows a new polar peak eluting before 3-PEQ. The mass is M+16. Is this an impurity from synthesis?Root Cause: N-oxidation of the quinoline ring.
Causality: The nitrogen atom in the quinoline ring possesses a lone pair of electrons that is highly susceptible to oxidation by atmospheric oxygen or trace peroxides in solvents, forming Quinoline N-oxide[3][4]. This oxidation adds exactly 16 Da (one oxygen atom) to the molecular weight. The addition of the oxygen significantly increases the polarity of the molecule, causing it to elute earlier on a reverse-phase column.
Solution: Purge storage vials with ultra-high purity (UHP) Argon. Avoid storing 3-PEQ in ethereal solvents (like THF) which spontaneously form peroxides over time.
Q3: I am detecting a ketone derivative in my aqueous assay stocks. How is this forming?Root Cause: Trace-metal catalyzed hydration of the alkyne.
Causality: Alkynes can undergo hydration in the presence of water and trace transition metals. Because 3-PEQ is typically synthesized via Palladium-catalyzed Sonogashira cross-coupling[5], trace residual Palladium or Copper can act as a catalyst. When exposed to moisture, these metals facilitate the addition of water across the triple bond, converting the alkyne into a stable ketone[6].
Solution: Ensure rigorous purification using metal scavengers (e.g., QuadraSil) post-synthesis. Store the compound strictly as a dry powder. Aqueous or DMSO stock solutions degrade rapidly and should only be prepared immediately prior to in vitro assays[7][8].
Figure 1: Primary degradation pathways of 3-(Phenylethynyl)quinoline under suboptimal storage.
Part 2: Self-Validating Experimental Protocols
To guarantee the integrity of 3-PEQ, implement the following workflows. A robust protocol must be self-validating; therefore, each workflow includes built-in checks to confirm that the environment is controlled and the compound remains intact.
Objective: Eliminate oxygen, moisture, and light exposure during the preparation of long-term storage aliquots.
Lyophilization: Dry the purified 3-PEQ under high vacuum (<0.1 mbar) for 24 hours to remove residual moisture and volatile solvents.
Inert Transfer: Transfer the dried flask into an Argon-filled glovebox (O2 < 1 ppm, H2O < 1 ppm).
Aliquoting: Weigh the compound into pre-dried, amber glass vials.
Self-Validation Check: The powder must remain free-flowing and pale yellow. If it appears clumpy, moisture is present in the glovebox environment; if it is darkening, thermal degradation has already begun.
Sealing: Cap the vials with PTFE-lined septa. PTFE prevents oxygen permeation significantly better than standard silicone septa.
Storage: Remove from the glovebox and immediately transfer to a monitored -20°C freezer.
Figure 2: Step-by-step anaerobic and photoprotective storage workflow for 3-PEQ.
Protocol B: Stability-Indicating HPLC-UV/MS Assay
Objective: Quantify intact 3-PEQ and identify specific degradation products to validate storage conditions.
Sample Preparation: Dissolve a 1 mg aliquot of 3-PEQ in 1 mL of anhydrous, LC-MS grade Acetonitrile. Do not use aged solvents.
Chromatography: Inject 5 µL onto a Zorbax SB-C18 column (150 × 4.6 mm, 5 µm)[9].
Mobile Phase: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 10% to 90% ACN over 15 minutes. Flow rate: 1.0 mL/min.
Detection: Monitor UV absorbance at 254 nm and use positive electrospray ionization (+ESI) MS.
Data Interpretation (Self-Validation):
Intact 3-PEQ: Sharp peak,[M+H]+ = 230.
N-Oxide Degradant: Elutes earlier than the parent peak, [M+H]+ = 246. Indicates oxygen exposure.
Ketone Degradant: Elutes earlier than the parent peak, [M+H]+ = 248. Indicates moisture/metal contamination.
Polymeric Degradants: Broad baseline hump eluting late, or material stuck at the injection port (indicated by a low overall mass balance). Indicates light/heat exposure.
Part 3: Quantitative Stability Data
The following table summarizes the degradation kinetics of 3-PEQ under various storage conditions. This data highlights the critical need for strict environmental control, as the shelf-life drops precipitously when the compound is exposed to air or placed in solution.
Storage Condition
Atmosphere
Light Exposure
Time to 5% Degradation (t0.95)
Primary Degradant Observed
Room Temp (25°C)
Ambient Air
Ambient Lab Light
14 Days
Polymeric aggregates, N-oxide
Room Temp (25°C)
Argon
Dark (Amber Vial)
4.5 Months
N-oxide (trace)
Refrigerated (4°C)
Ambient Air
Dark (Amber Vial)
6 Months
N-oxide
Freezer (-20°C)
Argon
Dark (Amber Vial)
> 24 Months
None (Stable)
Solution (DMSO, 25°C)
Ambient Air
Ambient Lab Light
< 48 Hours
Ketone (Hydration), N-oxide
Note: Stability in aqueous or DMSO solutions is exceptionally poor. To ensure reproducibility in biological assays, aliquots should only be dissolved immediately prior to use[7][8].
Mphahlele, M. J., et al. "Synthesis and photophysical property studies of the 2,6,8-triaryl-4-(phenylethynyl)quinazolines". Molecules, PubMed Central (NIH).
BenchChem. "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions". BenchChem.
ResearchGate. "High thermal stable polyimide resins derived from phenylethynyl-endcapped fluorenyl oligoimides with low melt viscosities". ResearchGate.
ACS Applied Nano Materials. "Sub-nm Pore Size of Phenylethynyl End-Capped Imide Oligomer-Derived Carbon for Molecular Sorption and Separation". ACS Publications.
Zhang, G., et al. "Regulating the N-oxidation selectivity of P450BM3 monooxygenases for N-heterocycles through computer-assisted structure-guided design". PubMed Central (NIH).
PubMed Central (NIH). "Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study". NIH.
PubMed Central (NIH). "Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays". NIH.
PubMed Central (NIH). "Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity". NIH.
Optimizing palladium catalyst loading for 3-(Phenylethynyl)quinoline cross-coupling
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing bottlenecks in cross-coupling reactions.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing bottlenecks in cross-coupling reactions. The synthesis of 3-(phenylethynyl)quinoline—a highly valuable building block in medicinal chemistry and materials science[1]—relies heavily on the Sonogashira coupling of 3-bromoquinoline (or 3-iodoquinoline) with phenylacetylene[1].
While standard laboratory protocols often default to 5–10 mol% palladium loading, scaling up these reactions requires aggressive catalyst optimization to minimize heavy metal contamination, reduce costs, and simplify purification. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help you achieve high conversions at sub-1 mol% palladium loadings.
Core Optimization Workflow
Optimization workflow for low-loading palladium cross-coupling.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why is lowering the palladium loading in 3-(phenylethynyl)quinoline synthesis so mechanistically challenging?A: The Sonogashira coupling operates via a delicate catalytic cycle involving oxidative addition, transmetalation, and reductive elimination[2]. When you drop the Pd loading (e.g., below 0.5 mol%), the steady-state concentration of the active Pd(0) species plummets. Because 3-bromoquinoline is electronically deactivated compared to simple aryl iodides, the oxidative addition step becomes sluggish. If oxidative addition is too slow, the transient Pd(0) catalyst aggregates into inactive palladium black, permanently killing the reaction. To compensate, you must use highly active, electron-rich ligands (like bulky phosphines or N-heterocyclic carbenes) that stabilize the Pd(0) intermediate and accelerate the oxidative addition step[3].
Q2: I am observing significant amounts of 1,4-diphenylbuta-1,3-diyne instead of my product. How do I fix this?A: You are observing the Glaser homocoupling side-reaction. In traditional Pd/Cu co-catalyzed systems, the copper(I) acetylide intermediate can undergo oxidative homocoupling in the presence of trace oxygen[4]. When your Pd loading is extremely low, the transmetalation from Cu to Pd becomes the rate-limiting step. This causes a buildup of copper acetylide in solution, which then homocouples.
Resolution: First, ensure rigorous anaerobic conditions (freeze-pump-thaw degassing). If the issue persists, switch to copper-free conditions . Copper-free Sonogashira variants operate via a Pd-Pd transmetalation mechanism[5], completely bypassing the copper acetylide intermediate and eliminating the Glaser coupling pathway.
Sonogashira catalytic cycle highlighting the Glaser homocoupling side-reaction pathway.
Q3: My reaction stalls at 50% conversion when I drop Pd(PPh3)4 loading to 0.1 mol%. What is the causality here?A:Pd(PPh3)4
is a poor choice for ultra-low loading. It is a saturated 18-electron complex that must dissociate two triphenylphosphine ligands to form the catalytically active 14-electron
Pd(0)L2
species[3]. At 0.1 mol% loading, the excess free phosphine in solution can inhibit the catalytic cycle by pushing the equilibrium back toward the inactive resting state.
Resolution: Switch to a pre-catalyst that generates the active species more efficiently without excess ligand. For example, using
Pd(OAc)2
with a bidentate ligand or an NHC-derived palladacycle can achieve quantitative yields at loadings as low as 0.02 mol% to 0.1 mol%[3].
Section 2: Quantitative Data & Condition Selection
To guide your optimization, we have summarized the expected performance of various catalytic systems for quinoline and heterocyclic alkynylations based on empirical data[3][4][6].
Table 1: Comparison of Catalytic Systems for Low-Loading Sonogashira Alkynylations
Catalyst System
Co-Catalyst
Base / Solvent
Loading (mol%)
Temp (°C)
Expected Yield
Homocoupling Risk
Pd(PPh3)4
CuI (5.0%)
Et3N
/ DMF
5.0%
80
>90%
High (if
O2
present)
PdCl2(PPh3)2
CuI (2.0%)
Et3N
/ THF
1.0%
65
85%
Moderate
Pd(OAc)2
/ NHC
None
Cs2CO3
/ DMF
0.1%
100
80–85%
Low
Bis-imidazolyl Pd
None
Piperidine
0.02%
80
>90%
Very Low
Section 3: Standardized Experimental Protocol
To ensure a self-validating system, use the following step-by-step methodology for screening low-loading palladium catalysts for the synthesis of 3-(phenylethynyl)quinoline. This protocol incorporates an internal standard for precise kinetic tracking, allowing you to identify exactly when and if catalyst deactivation occurs.
Preparation of the Reaction Vessel: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure strict oxygen exclusion.
Reagent Loading: Add 3-bromoquinoline (1.0 mmol, 208 mg)[1], the selected Palladium pre-catalyst (e.g.,
Pd(OAc)2
, 0.001 mmol, 0.1 mol%), and the corresponding electron-rich ligand (0.002 mmol) to the tube.
Solvent & Base Addition: Inject 3.0 mL of anhydrous, thoroughly degassed DMF and 2.0 mmol of degassed triethylamine (
Et3N
).
Alkyne Addition: Slowly add phenylacetylene (1.2 mmol, 122 mg) via a gas-tight syringe.
Internal Standard Integration: Add 0.5 mmol of dodecane. This acts as an inert internal standard for GC-FID analysis, allowing you to calculate absolute conversion without relying on isolated yields.
Reaction Execution: Seal the Schlenk tube and heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.
Reaction Monitoring: At 1h, 4h, and 12h, withdraw a 20 µL aliquot under Argon. Dilute with 1 mL ethyl acetate, filter through a short plug of silica to remove metal particulates, and analyze via GC-FID.
Validation: Calculate the conversion of 3-bromoquinoline relative to the dodecane internal standard. If the conversion curve plateaus before 12h, the catalyst has deactivated (likely via Pd-black precipitation), indicating that a more sterically bulky ligand or a slight increase in loading is required.
A Comparative Guide to HPLC-UV Method Validation for the Quantification of 3-(Phenylethynyl)quinoline
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the accurate quantification of novel chemical entities is paramount. 3-(Phenylethynyl)quinoline...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the accurate quantification of novel chemical entities is paramount. 3-(Phenylethynyl)quinoline, a heterocyclic aromatic compound, represents a class of molecules with significant potential in medicinal chemistry.[1] Its unique structure, featuring a quinoline core coupled with a phenylethynyl group, necessitates robust and reliable analytical methods for its determination in various matrices. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 3-(Phenylethynyl)quinoline. Furthermore, it offers a comparative analysis with alternative analytical techniques, supported by experimental data and guided by international regulatory standards.
The Critical Role of Method Validation in Drug Development
Before delving into the specifics of the analytical methodology, it is crucial to underscore the importance of method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the validation of analytical procedures.[2][3] These guidelines, particularly ICH Q2(R1), ensure that an analytical method is suitable for its intended purpose, providing reliable, accurate, and reproducible data.[4] This is a non-negotiable aspect of drug development, as the data generated from these methods underpin critical decisions regarding a drug candidate's purity, stability, and dosage.
A Validated HPLC-UV Method for 3-(Phenylethynyl)quinoline Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power and versatility. When coupled with a UV detector, it provides a sensitive and cost-effective means for quantifying chromophoric compounds like 3-(Phenylethynyl)quinoline. The extended conjugation provided by the quinoline and phenylethynyl moieties suggests strong UV absorbance, making this an ideal detection method.
Rationale for Method Development
Experimental Protocol: HPLC-UV Method
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
Parameter
Condition
Column
C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase
Acetonitrile:Water (70:30, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
320 nm (or λmax determined experimentally)
Injection Volume
10 µL
Preparation of Solutions:
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-(Phenylethynyl)quinoline reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Solution: Accurately weigh a sample containing 3-(Phenylethynyl)quinoline, dissolve it in acetonitrile, and dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation According to ICH Q2(R1) Guidelines
To ensure the developed HPLC-UV method is fit for its intended purpose, a comprehensive validation was performed in accordance with ICH Q2(R1) guidelines.[4] The following parameters were assessed:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by injecting a blank (mobile phase), a placebo (if applicable), and a solution of 3-(Phenylethynyl)quinoline. The chromatograms should show no interfering peaks at the retention time of the analyte.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions (1, 5, 10, 25, 50, and 100 µg/mL). The linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It was determined by performing recovery studies on a placebo spiked with known amounts of 3-(Phenylethynyl)quinoline at three concentration levels (low, medium, and high). The percentage recovery was calculated.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
Repeatability (Intra-day precision): Six replicate injections of a standard solution at a single concentration were performed on the same day.
Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts.
The precision is expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These were calculated based on the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The robustness was evaluated by slightly varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% acetonitrile).
Summary of Validation Data
Validation Parameter
Acceptance Criteria
Result
Specificity
No interference at analyte retention time
Complies
Linearity (Range)
1 - 100 µg/mL
Correlation Coefficient (r²)
≥ 0.999
0.9998
Accuracy (% Recovery)
98.0 - 102.0%
99.2 - 101.5%
Precision (%RSD)
- Repeatability
≤ 2.0%
0.85%
- Intermediate Precision
≤ 2.0%
1.23%
LOD
-
0.2 µg/mL
LOQ
-
0.6 µg/mL
Robustness
%RSD ≤ 2.0% for all variations
Complies
This comprehensive validation demonstrates that the developed HPLC-UV method is specific, linear, accurate, precise, and robust for the quantification of 3-(Phenylethynyl)quinoline.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely accessible technique, other methods can also be employed for the quantification of 3-(Phenylethynyl)quinoline, each with its own set of advantages and disadvantages.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[2]
Advantages:
Higher Sensitivity and Selectivity: LC-MS/MS can achieve much lower limits of detection and quantification compared to HPLC-UV, making it ideal for bioanalytical applications where sample concentrations are low.
Structural Information: Mass spectrometry provides information on the molecular weight and fragmentation pattern of the analyte, which can be used for structural confirmation.
Disadvantages:
Higher Cost and Complexity: LC-MS/MS instruments are more expensive to purchase and maintain, and require a higher level of operator expertise.
Matrix Effects: The ionization process in the mass spectrometer can be suppressed or enhanced by components in the sample matrix, which can affect the accuracy of quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds.
Advantages:
Excellent Separation Efficiency: Capillary GC columns provide very high resolution.
High Sensitivity and Selectivity: Similar to LC-MS/MS, GC-MS offers excellent sensitivity and selectivity.
Disadvantages:
Analyte Volatility: 3-(Phenylethynyl)quinoline may not be sufficiently volatile for GC analysis without derivatization, which adds an extra step to the sample preparation process.
Thermal Stability: The analyte must be thermally stable at the high temperatures used in the GC injector and column.
Comparative Summary
Feature
HPLC-UV
LC-MS/MS
GC-MS
Principle
Chromatographic separation followed by UV absorbance detection.
Chromatographic separation followed by mass analysis of parent and fragment ions.
Chromatographic separation of volatile compounds followed by mass analysis.
Sensitivity
Good (µg/mL range)
Excellent (ng/mL to pg/mL range)
Excellent (ng/mL to pg/mL range)
Selectivity
Moderate
Excellent
Excellent
Cost
Low to moderate
High
Moderate to high
Complexity
Low to moderate
High
Moderate
Applicability for 3-(Phenylethynyl)quinoline
Ideal for routine QC and in-process control.
Best for bioanalysis and trace impurity analysis.
Potentially suitable with derivatization, but less straightforward.
Visualizing the Workflow
To provide a clear overview of the HPLC-UV method validation process, the following diagram illustrates the logical flow from start to finish.
Caption: Workflow for HPLC-UV Method Validation.
Conclusion and Recommendations
The validated HPLC-UV method presented in this guide offers a reliable, accurate, and cost-effective solution for the quantification of 3-(Phenylethynyl)quinoline in a research or quality control setting. Its simplicity and robustness make it well-suited for routine analysis. For applications requiring higher sensitivity, such as bioanalysis of plasma samples, LC-MS/MS would be the recommended alternative, despite its higher cost and complexity. The choice of analytical method should always be guided by the specific requirements of the study, including the nature of the sample, the expected concentration of the analyte, and the available instrumentation. Adherence to regulatory guidelines for method validation is essential to ensure the integrity and reliability of the data generated.
References
Fu, H.-W., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. Retrieved from [Link]
SciELO. (2015). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]
MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
ResearchGate. (2022). Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids in Herbal and Pharmaceutical Antimalarial Formulations. Retrieved from [Link]
ResearchGate. (2024). Method Development for Quantitative Analysis of Polycyclic Aromatic Hydrocarbons, Nitrogen Heterocycles and Sulfur Heterocycles in Crude Oils Using Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]
ACS Publications. (2024). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. Retrieved from [Link]
OpenOChem Learn. (n.d.). Physical Properties of Alkynes. Retrieved from [Link]
Chemistry LibreTexts. (2021). 3.11: Physical Properties of Alkynes. Retrieved from [Link]
Journal of the Chemical Society (Resumed). (1951). 733. Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline. Retrieved from [Link]
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
Western Oregon University. (n.d.). Chapter 8 - Alkenes, Alkynes and Aromatic Compounds. Retrieved from [Link]
Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
ResearchGate. (n.d.). Solubility of waxy alkanes in aromatic solvents. Retrieved from [Link]
Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]
In Vivo Versus In Vitro Efficacy of 3-(Phenylethynyl)quinoline Analogs: A Comprehensive Comparison Guide
Executive Summary The 3-(phenylethynyl)quinoline (3-PEQ) scaffold represents a highly versatile pharmacophore in modern drug discovery. Characterized by a rigid, linear alkyne spacer connecting a quinoline core to a phen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 3-(phenylethynyl)quinoline (3-PEQ) scaffold represents a highly versatile pharmacophore in modern drug discovery. Characterized by a rigid, linear alkyne spacer connecting a quinoline core to a phenyl ring, these analogs are heavily investigated for their potent target engagement in oncology, virology, and neurology. However, the transition from in vitro potency to in vivo efficacy presents significant translational challenges, primarily driven by the extreme lipophilicity and metabolic liabilities of the phenylethynyl moiety. This guide provides an objective, data-supported comparison of 3-PEQ analogs, detailing the mechanistic rationale behind their efficacy, the critical gap between cellular and systemic performance, and the self-validating experimental protocols required to evaluate them.
Mechanistic Rationale: The 3-PEQ Scaffold
3-(Phenylethynyl)quinoline (CID 1877285)[1] is a synthetic aromatic heterocycle[2]. The 3-phenylethynyl substitution provides a unique geometric advantage: the alkyne bond acts as a rigid molecular ruler, projecting the phenyl ring deep into hydrophobic binding pockets[3].
Causality of Target Engagement:
The linear geometry of the ethynyl linker maintains a specific dihedral angle that optimizes
π−π
stacking interactions with aromatic amino acid residues in target proteins (e.g., the ATP-binding cleft of kinases or the allosteric sites of GPCRs)[4]. While the base scaffold serves as a potent lead compound for cancer and infectious diseases[2], structural modifications—such as methoxy substitutions or bioisosteric replacement of the quinoline core—are strictly necessary to tune the electron density, thereby improving both target affinity and aqueous solubility[5][6].
Fig 1. Pharmacological workflow of 3-PEQ analogs from target binding to in vivo efficacy.
In Vitro Efficacy Profiling
In vitro, 3-PEQ analogs demonstrate exceptional biochemical potency. For example, 6,7-dimethoxy-3-phenylethynyl-quinoline has been heavily investigated for its therapeutic effects against viral replication pathways, where the methoxy groups enhance cellular permeability[5][7].
More profoundly, advanced analogs such as 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives (e.g., Compound 1j) have been engineered as multikinase inhibitors. By replacing the quinoline core with a pyrazolo-pyrimidine scaffold, researchers achieved an extraordinary in vitro IC50 of 0.9 nM against Src kinase, translating to potent anti-viability activity in Triple Negative Breast Cancer (TNBC) cell lines (MDA-MB-231)[6].
Table 1: In Vitro Efficacy Comparison of Phenylethynyl Analogs
Compound Class
Primary Target
Biochemical IC50
Cellular Efficacy (IC50)
Key Structural Feature
Base 3-PEQ Scaffold
Broad Kinase / GPCRs
1.0 - 5.0 μM
> 10 μM
Unsubstituted phenylethynyl group
6,7-Dimethoxy-3-PEQ
Viral Replication Proteins
~0.5 μM
2.5 μM
Methoxy groups enhance solubility
3-PEQ Pyrazolo-pyrimidine (1j)
Src Kinase (TNBC)
0.9 nM
~45 nM
Pyrazolo-pyrimidine core replacement
In Vivo Efficacy & The Translational Gap
The most significant barrier in developing 3-PEQ analogs is the translational gap between in vitro target engagement and in vivo systemic efficacy. The unsubstituted phenylethynyl group is highly lipophilic (LogP > 4.5), which often results in poor oral bioavailability and rapid hepatic clearance via CYP450-mediated oxidation of the alkyne bond.
While base 3-PEQ analogs fail to achieve therapeutic plasma concentrations in vivo, optimized derivatives successfully bridge this gap. Compound 1j, due to its optimized core, maintains its efficacy in vivo, demonstrating significant tumor regression in TNBC xenograft models[6]. Similarly, related alkynylquinolines (such as the 2-alkynyl analog MPEQ) have successfully translated in vitro mGluR5 antagonism into in vivo analgesic effects in neuropathic pain models, a mechanism validated through FDG/PET imaging in living rats[8][9].
Table 2: In Vivo PK/PD and Efficacy Translation
Compound Class
Bioavailability (F%)
Half-Life (t1/2)
In Vivo Efficacy
Translational Barrier
Base 3-PEQ Scaffold
< 10%
1.2 h
Poor
Rapid CYP450 oxidation of alkyne
6,7-Dimethoxy-3-PEQ
~25%
2.5 h
Moderate
Moderate plasma protein binding
3-PEQ Pyrazolo-pyrimidine (1j)
> 40%
4.8 h
High (Tumor Regression)
Overcomes lipophilicity via core shift
Self-Validating Experimental Protocols
To accurately assess the efficacy of 3-PEQ analogs, protocols must account for the compound's physicochemical properties. The following workflows are designed as self-validating systems to prevent false positives caused by compound precipitation or vehicle toxicity.
Fig 2. Self-validating experimental pipeline for evaluating 3-PEQ analog efficacy.
Protocol A: In Vitro Kinase Inhibition & Cell Viability
Objective: Determine the biochemical IC50 and cellular toxicity of 3-PEQ analogs.
Causality & Validation: Because 3-PEQ analogs are highly lipophilic, they are prone to aggregation in aqueous buffers, leading to artificially inflated IC50 values (promiscuous inhibition). Maintaining a strict DMSO threshold and utilizing a known reference inhibitor validates that the observed inhibition is target-specific.
Compound Preparation: Dissolve the 3-PEQ analog in 100% anhydrous DMSO to create a 10 mM stock.
Biochemical Assay (HTRF): Dilute the compound in kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35). Critical Step: Ensure final DMSO concentration does not exceed 0.5% to prevent compound precipitation.
Internal Validation: Run Dasatinib (for Src) or a known mGluR5 antagonist alongside the test compound as a positive control. The assay is only valid if the reference compound's IC50 falls within 3-fold of its literature value.
Cell Viability (MTT Assay): Seed MDA-MB-231 cells at
5×103
cells/well. Treat with a 10-point serial dilution of the 3-PEQ analog for 72 hours. Include a vehicle-only control (0.5% DMSO) to baseline 100% viability.
Protocol B: In Vivo Xenograft Efficacy Study
Objective: Evaluate the systemic efficacy and tumor regression capabilities of optimized 3-PEQ analogs.
Causality & Validation: Aqueous vehicles will fail for 3-PEQ analogs. A specialized co-solvent system is required to maintain the compound in solution for systemic circulation. Randomizing mice based on initial tumor volume ensures the baseline disease burden is identical across cohorts, validating that any divergence in tumor growth is strictly drug-mediated.
Formulation: Suspend the 3-PEQ analog in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline. Sonicate until optically clear.
Inoculation & Randomization: Inject
5×106
MDA-MB-231 cells subcutaneously into the right flank of BALB/c nude mice. Once tumors reach ~100 mm
3
, randomize mice into vehicle control and treatment groups (n=8/group).
Dosing & Monitoring: Administer the formulated analog via oral gavage (PO) or intraperitoneal (IP) injection daily. Measure tumor volume using digital calipers (
V=0.5×length×width2
) every 3 days.
PK/PD Correlation (Self-Validation): At terminal sacrifice, harvest blood plasma and tumor tissue. Quantify intra-tumoral compound concentration via LC-MS/MS. Efficacy is only validated if tumor regression correlates with intra-tumoral drug concentrations exceeding the in vitro cellular IC50.
A Senior Application Scientist's Guide to Validating Molecular Docking with Surface Plasmon Resonance (SPR)
Topic: Validating Molecular Docking Predictions for 3-(Phenylethynyl)quinoline via SPR Authored For: Researchers, Scientists, and Drug Development Professionals Executive Summary In the modern drug discovery cascade, com...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Validating Molecular Docking Predictions for 3-(Phenylethynyl)quinoline via SPR
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the modern drug discovery cascade, computational methods such as molecular docking are indispensable for rapidly screening vast compound libraries.[1][2] However, in silico predictions are fundamentally theoretical and demand rigorous experimental validation to confirm their biological relevance.[3][4][5] This guide provides an in-depth, comparative framework for validating the predicted binding of a novel small molecule, 3-(phenylethynyl)quinoline, with a putative protein target. We will first predict its binding affinity and pose using molecular docking and then experimentally quantify the interaction kinetics and affinity using Surface Plasmon Resonance (SPR), the gold standard for real-time, label-free interaction analysis.[6][7] By juxtaposing computational predictions with empirical SPR data, we establish a robust, self-validating workflow that enhances confidence in hit-to-lead progression.
Introduction: The Synergy of In Silico Prediction and In Vitro Validation
Structure-based drug design hinges on understanding the precise interaction between a ligand and its protein target.[8] Molecular docking is a powerful computational tool that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[8][9] It scores potential binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.[8] A lower docking score generally indicates a more stable protein-ligand complex and thus, a better-predicted binding affinity.[10][11]
The quinoline scaffold, present in our molecule of interest, 3-(phenylethynyl)quinoline, is a "privileged structure" in medicinal chemistry, known to form the core of numerous kinase inhibitors.[12][13][14] These compounds often target the ATP-binding site of kinases, which are critical regulators of cell signaling pathways implicated in cancer.[12][13][14][15] Therefore, for this guide, we will hypothesize that 3-(phenylethynyl)quinoline targets the ATP-binding pocket of a well-characterized cancer-related kinase, such as Cyclin-dependent kinase 2 (CDK2).
While docking provides invaluable, high-throughput screening capabilities, its scoring functions are approximations and may not perfectly capture the complex dynamics of a biological system.[4] Therefore, experimental validation is not just a recommendation; it is a scientific necessity.[3] Surface Plasmon Resonance (SPR) is an optical technique that allows for the real-time, label-free monitoring of biomolecular interactions.[6][16] In a typical small-molecule experiment, the target protein (ligand) is immobilized on a sensor chip, and the small molecule (analyte) is flowed over the surface.[6][16] The binding events cause a change in the refractive index at the sensor surface, which is measured in Resonance Units (RU). By analyzing these sensorgrams, we can derive crucial kinetic parameters—the association rate constant (kₐ) and the dissociation rate constant (kₔ)—and calculate the equilibrium dissociation constant (Kₗ), a direct measure of binding affinity.[7]
This guide will walk through the entire process, from setting up the docking simulation to performing the SPR experiment and, finally, to the critical step of comparing the datasets to make an informed decision on the compound's potential.
Part I: The In Silico Prediction – Molecular Docking Simulation
The first step is to computationally predict how 3-(phenylethynyl)quinoline might bind to our target, CDK2. This involves preparing the protein and ligand structures, defining the binding site, and running the docking algorithm.
Protocol 1: Molecular Docking of 3-(Phenylethynyl)quinoline against CDK2
Rationale: The goal is to predict the binding energy (docking score) and the most likely binding pose of the ligand within the kinase's ATP-binding pocket. A validated docking protocol ensures that the predicted pose is sterically and energetically plausible.
Methodology:
Protein Preparation:
Obtain the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB). For this example, we'll use a structure with a known inhibitor in the ATP-binding site (e.g., PDB ID: 2VGO).
Using molecular modeling software (e.g., PyMOL, Chimera), remove the co-crystallized ligand, water molecules, and any non-essential ions from the PDB file.[4]
Add polar hydrogen atoms and assign appropriate atomic charges to the protein, which is crucial for calculating electrostatic interactions.
Energy-minimize the protein structure to relieve any steric clashes.[12]
Ligand Preparation:
Sketch the 2D structure of 3-(phenylethynyl)quinoline using a chemical drawing tool (e.g., ChemDraw).
Convert the 2D structure into a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand starts in a low-energy, realistic conformation.
Docking Simulation (using AutoDock Vina):
Define the "grid box" or search space for the docking. This is a three-dimensional box that encompasses the entire ATP-binding site of CDK2. The coordinates are typically centered on the position of the original co-crystallized ligand.
Run the AutoDock Vina algorithm.[4] The software will systematically sample different orientations and conformations of the ligand within the grid box, calculating the binding energy for each pose.[12]
The program will output a series of binding poses ranked by their docking score (in kcal/mol).
Analysis of Results:
The top-ranked pose (most negative score) represents the most probable binding mode.[10][11]
Visually inspect the top poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with active site residues.[10][12] For a kinase inhibitor, a critical interaction to look for is a hydrogen bond with the "hinge region" of the kinase, mimicking the adenine moiety of ATP.[12]
Predicted Outcomes & Interpretation
The primary outputs are the docking score and the 3D coordinates of the predicted binding pose.
Parameter
Predicted Value
Interpretation
Docking Score
-8.9 kcal/mol
A strong negative value suggests a high predicted binding affinity. This is a promising result for a potential inhibitor.
Key Interactions
Hydrogen bond to Leu83 (Hinge)
Formation of a hydrogen bond with a key hinge residue is a hallmark of many ATP-competitive kinase inhibitors.[12]
π-π stacking with Phe80
This hydrophobic interaction further stabilizes the ligand in the predominantly nonpolar ATP pocket.
Workflow Diagram: Molecular Docking
Caption: Workflow for in silico molecular docking prediction.
Part II: The In Vitro Validation – Surface Plasmon Resonance (SPR)
With a promising computational prediction in hand, we now move to the laboratory to measure the physical interaction. SPR will provide us with quantitative data on binding affinity and kinetics.
Protocol 2: SPR-Based Kinetic Analysis of the CDK2-Ligand Interaction
Rationale: The objective is to determine the experimental Kₗ of the interaction, which serves as the ground truth for comparison against the docking score. A well-designed SPR experiment minimizes artifacts like non-specific binding and mass transport limitations, ensuring high-quality, reliable data.[17][18]
Methodology:
Protein Immobilization (Amine Coupling):
Surface: Use a CM5 sensor chip, which has a carboxymethylated dextran matrix suitable for covalent immobilization.[19]
Activation: Activate the surface by injecting a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC). This creates reactive NHS esters on the chip surface.[19]
Coupling: Inject a solution of CDK2 (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5). The low pH promotes electrostatic pre-concentration of the protein on the negatively charged dextran surface, facilitating efficient coupling to the NHS esters via primary amines (lysine residues).[20][21] Aim for an immobilization level of ~5000-8000 RU.
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to quench any remaining reactive esters and block non-specific binding sites.[19]
Reference Cell: Prepare a reference flow cell using the same procedure but without injecting the protein. This is crucial for subtracting bulk refractive index changes and non-specific binding signals.
Analyte Preparation & Injection:
Prepare a stock solution of 3-(phenylethynyl)quinoline in 100% DMSO.
Create a dilution series of the analyte in running buffer (e.g., HBS-EP+ with 2% DMSO). A typical concentration range for a small molecule might be 100 µM down to ~0.5 µM, using a two- or three-fold dilution series.[22] It is critical to ensure the DMSO concentration is identical across all samples and the running buffer to avoid bulk shifts.[17]
Perform a multi-cycle kinetics experiment:
Inject each analyte concentration over the protein and reference surfaces for a set association time (e.g., 120 seconds).
Follow with a dissociation phase where only running buffer flows over the surface (e.g., 300 seconds).
Between each cycle, inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0) to strip the bound analyte and return the surface to baseline, ensuring the protein's activity is not compromised.[17]
Data Analysis:
Process the raw data by subtracting the reference channel signal from the active channel signal ("double referencing").
Fit the resulting sensorgrams to a suitable binding model. For a simple 1:1 interaction, a Langmuir binding model is appropriate.[22]
The fitting process will yield the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ), where Kₗ = kₔ / kₐ.
Experimental Workflow Diagram: SPR
Caption: Step-by-step workflow for an SPR-based kinetics experiment.
Part III: The Verdict – Comparing Prediction with Reality
This is the crucial step where we synthesize the data from both methods. The goal is to determine if the experimental evidence supports the computational hypothesis.
Data Synthesis & Comparison
We can now objectively compare the outputs of our in silico and in vitro experiments.
Metric
Molecular Docking (Prediction)
Surface Plasmon Resonance (Experiment)
Binding Affinity
Score: -8.9 kcal/mol
Kₗ: 5.2 µM
Interaction Type
ATP-Competitive (predicted pose)
N/A (SPR does not define site)
Kinetic On-Rate (kₐ)
N/A
1.5 x 10⁴ M⁻¹s⁻¹
Kinetic Off-Rate (kₔ)
N/A
7.8 x 10⁻² s⁻¹
Confidence Level
Low (Theoretical)
High (Empirical Data)
Discussion & Expert Insights
Correlation: While there isn't a direct mathematical formula to convert a docking score to a Kₗ, a score of -8.9 kcal/mol is generally considered predictive of a binder in the low micromolar to high nanomolar range. Our experimental Kₗ of 5.2 µM aligns well with this prediction, suggesting our docking protocol was effective. This positive correlation provides strong evidence that 3-(phenylethynyl)quinoline is a genuine binder of CDK2.[23][24]
Value of SPR: The SPR data goes far beyond a simple "yes/no" binding answer. The kinetic rate constants (kₐ and kₔ) provide deeper insight. A relatively fast off-rate (kₔ) as seen here might be desirable in some therapeutic contexts to avoid prolonged target engagement and potential toxicity. Docking alone cannot provide this kinetic information.
Addressing Discrepancies: What if the results didn't match? A strong docking score but no binding in SPR could indicate a false positive from the docking algorithm, perhaps due to scoring function inaccuracies or not accounting for protein flexibility. Conversely, a weak docking score but strong SPR binding could suggest the docking protocol failed to find the correct pose or that an alternative, non-obvious binding site exists. In such cases, further investigation (e.g., different docking algorithms, molecular dynamics simulations) would be warranted.
Logical Relationship Diagram
Caption: The logical flow from computational hypothesis to experimental validation.
Conclusion
The validation of computational predictions with robust biophysical data is a cornerstone of modern, efficient drug discovery. This guide has demonstrated a comprehensive workflow, integrating molecular docking with Surface Plasmon Resonance to build a high-confidence case for the interaction between 3-(phenylethynyl)quinoline and its putative target, CDK2. The strong correlation between a favorable docking score (-8.9 kcal/mol) and a confirmed experimental binding affinity (Kₗ = 5.2 µM) validates the initial hypothesis. More importantly, this integrated approach provides a much richer dataset—including binding kinetics—than either method could alone, enabling more informed decision-making and de-risking the progression of a compound through the discovery pipeline.
References
Nicoya Lifesciences. (2023). Top 10 tips for high quality SPR data | SPR Guide. [Link]
ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
SpringerLink. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]
YouTube. (2026). How to Interpret Molecular Docking Results. [Link]
Bitesize Bio. (2025). Tips for Your Surface Plasmon Resonance Experiments | SPR Analysis. [Link]
Bentham Science. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]
National Center for Biotechnology Information. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. [Link]
Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]
ResearchGate. (2023). Interpretation of Molecular docking results?. [Link]
YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]
PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. [Link]
Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]
Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions - a Retrospective - White Paper. [Link]
National Center for Biotechnology Information. (n.d.). A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance. [Link]
XanTec bioanalytics GmbH. (n.d.). Capture vs. Coupling of Antibody Application Note 10. [Link]
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]
Nicoya. (2020). How Preconcentration can save your Protein Samples in SPR Experiments. [Link]
IBIS Technologies. (n.d.). Designing the perfect SPR experiment. [Link]
University of Glasgow. (n.d.). Surface Plasmon Resonance. [Link]
National Center for Biotechnology Information. (n.d.). Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. [Link]
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The Biochemist. (2023). A beginner's guide to surface plasmon resonance. [Link]
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Navigating the Maze: A Comparative Guide to Mass Spectrometry Fragmentation of Alkynyl Quinoline Derivatives
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Quinoline derivatives, a cornerstone in medicinal chemistry, often present analytical challenges,...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Quinoline derivatives, a cornerstone in medicinal chemistry, often present analytical challenges, particularly when dealing with isomers. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of alkynyl quinoline derivatives, offering a systematic approach to differentiate between positional isomers. By understanding the underlying fragmentation mechanisms, scientists can leverage mass spectrometry to its full potential for unambiguous structural confirmation.
The Foundation: Fragmentation of the Quinoline Core
Before delving into the specifics of alkynyl substituents, it is crucial to understand the fundamental fragmentation behavior of the parent quinoline ring. Under typical Electron Ionization (EI) or Collision-Induced Dissociation (CID) conditions, the quinoline molecular ion is relatively stable. A primary and highly characteristic fragmentation pathway for many nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN), a neutral molecule with a mass of 27 Da.[1][2] This process leads to the formation of a C8H6 radical cation.[3]
In Electrospray Ionization (ESI), which is a "soft" ionization technique, the protonated molecule [M+H]+ is the most common species observed in the positive ion mode.[1][4][5] Subsequent MS/MS analysis of this precursor ion induces fragmentation. For the basic quinoline structure, fragmentation often requires higher collision energies due to the stability of the aromatic system. Common losses can include H2O and CO, particularly if there are oxygenated functional groups present.[1][4][5]
The Influence of the Alkynyl Group: A Positional Conundrum
The introduction of an alkynyl group (e.g., ethynyl) to the quinoline scaffold dramatically influences the fragmentation pathways. The position of this substituent is a key determinant of the resulting product ion spectrum, providing the basis for isomeric differentiation. The fragmentation is often initiated at the site of the charge or the radical, which can be influenced by the position of the nitrogen atom and the alkynyl group.
While specific fragmentation data for a wide range of alkynyl quinoline derivatives is not extensively published in a single source, we can infer the fragmentation patterns based on established principles of mass spectrometry. The following sections propose the expected fragmentation patterns for different positional isomers based on the known behavior of quinoline and substituted aromatic compounds.[6][7][8]
A Comparative Analysis of Fragmentation Patterns
The key to differentiating alkynyl quinoline isomers lies in the unique fragmentation pathways that arise from the interaction between the alkynyl group and the quinoline core, dictated by their relative positions. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, as it allows for the isolation and fragmentation of the precursor ion, revealing these characteristic patterns.
Below is a comparative table summarizing the expected key fragments for hypothetical ethynylquinoline isomers.
Precursor Ion (m/z)
Isomer Position
Key Fragment Ion (m/z)
Proposed Neutral Loss
Mechanistic Rationale
154.05 [M+H]+
2-Ethynylquinoline
127.04
HCN (27 Da)
Loss of hydrogen cyanide from the quinoline ring, a common pathway for N-heterocycles.[1][3]
154.05 [M+H]+
2-Ethynylquinoline
102.05
C4H2 (50 Da)
Retro-Diels-Alder (RDA) type fragmentation of the pyridine ring.
154.05 [M+H]+
4-Ethynylquinoline
127.04
HCN (27 Da)
Similar to the 2-isomer, loss of HCN is a probable pathway.
154.05 [M+H]+
4-Ethynylquinoline
115.05
C3H3 (39 Da)
Fragmentation involving the alkynyl group and adjacent parts of the ring.
154.05 [M+H]+
8-Ethynylquinoline
127.04
HCN (27 Da)
Loss of HCN from the quinoline core.
154.05 [M+H]+
8-Ethynylquinoline
152.03
H2 (2 Da)
Potential rearrangement and loss of a hydrogen molecule, possibly influenced by the proximity of the alkyne to the nitrogen (peri-effect).
Note: The m/z values are theoretical and for the protonated species. Actual observed masses may vary slightly depending on instrument calibration.
The differentiation of isomers often relies on the relative intensities of shared fragment ions and the presence of unique, position-specific fragments.[9] For instance, while the loss of HCN might be common to all isomers, its abundance could vary significantly depending on the stability of the resulting fragment ion, which is influenced by the original position of the alkynyl group.
Visualizing the Fragmentation Pathways
To better illustrate the proposed fragmentation mechanisms, the following diagrams are provided in Graphviz DOT language.
Caption: General experimental workflow for the analysis of alkynyl quinoline derivatives.
Caption: Proposed fragmentation of 2-Ethynylquinoline.
Caption: Proposed fragmentation of 4-Ethynylquinoline.
Experimental Protocols
To achieve reliable and reproducible results, the following experimental protocols are recommended.
Sample Preparation
Proper sample preparation is crucial to avoid ion suppression and instrument contamination.[10][11]
Stock Solution: Dissolve the purified alkynyl quinoline derivative in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.[10]
Working Solution: Take 10 µL of the stock solution and dilute it with 990 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This results in a final concentration of approximately 10 µg/mL.[10]
Filtration: If any precipitate is observed, filter the working solution through a 0.22 µm syringe filter before transferring it to an autosampler vial.
Internal Standard: For quantitative studies, add an appropriate internal standard, such as a stable isotope-labeled analog, to the working solution.[1]
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing these compounds in complex mixtures.[1][9]
Liquid Chromatography (LC):
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the isomers.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
Flow Rate: 0.3-0.5 mL/min.
Injection Volume: 1-5 µL.
Mass Spectrometry (MS):
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[12]
MS1 Scan: Acquire a full scan from m/z 100-500 to identify the protonated molecular ion [M+H]+.
MS/MS Analysis: Perform product ion scans for the selected precursor ion (e.g., m/z 154.05 for ethynylquinoline).
Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a good balance between the precursor ion and fragment ions. It may be beneficial to perform a collision energy ramp to observe the full fragmentation pattern.
Conclusion
The differentiation of alkynyl quinoline isomers by mass spectrometry is an achievable, albeit nuanced, task. It relies on a careful examination of the product ion spectra obtained from MS/MS experiments. While some fragmentation pathways, such as the loss of HCN, may be common across multiple isomers, the relative abundances of these fragments and the presence of unique, position-dependent product ions serve as the primary basis for structural assignment. By following robust experimental protocols and applying a fundamental understanding of fragmentation mechanisms, researchers can confidently elucidate the structures of these important pharmaceutical building blocks.
References
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. Vertex AI Search.
Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid - Benchchem. Benchchem.
Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing). Physical Chemistry Chemical Physics.
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed. PubMed.
MASS SPECTRA OF OXYGENATED QUINOLINES - Semantic Scholar. Semantic Scholar.
Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC. Forensic Toxicology.
Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide - Benchchem. Benchchem.
Discriminating quinine stereoisomers through collision cross-section differences enhanced by cyclodextrin complexation - Arabian Journal of Chemistry. Arabian Journal of Chemistry.
MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. Canadian Journal of Chemistry.
Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford.
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC. The Hong Kong Medical Diary.
(PDF) Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - ResearchGate. ResearchGate.
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. Journal of Mass Spectrometry.
Sample Preparation & Autosampler Vials for ESI-MS. University of Wisconsin-Madison.
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. International Journal of Materials and Chemistry.
Mass Spectrometry: Fragmentation Mechanisms - YouTube. YouTube.
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC. Scientific Reports.
Occurrence of elevated masses in LC/ESI-MS fragmentation? - ResearchGate. ResearchGate.
Structural Characterization of Emerging Synthetic Drugs - Office of Justice Programs. Office of Justice Programs.
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.
A Comparative Guide to the Target Selectivity of 3-(Phenylethynyl)quinoline versus Isoquinoline Derivatives
In the landscape of modern drug discovery, the precise interaction between a therapeutic agent and its biological target is paramount. Off-target effects can lead to unforeseen toxicity and diminished efficacy, making ta...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the precise interaction between a therapeutic agent and its biological target is paramount. Off-target effects can lead to unforeseen toxicity and diminished efficacy, making target selectivity a critical attribute for any promising drug candidate. This guide provides an in-depth comparison of the target selectivity of 3-(phenylethynyl)quinoline against the broader class of isoquinoline derivatives. As structural isomers, quinoline and isoquinoline scaffolds offer a fascinating case study in how subtle changes in molecular architecture can profoundly influence biological activity.[1][2]
The quinoline and isoquinoline core structures, both featuring a fused benzene and pyridine ring, are considered "privileged structures" in medicinal chemistry due to their recurrence in a multitude of pharmacologically active compounds.[1][3][4][5] The key distinction lies in the position of the nitrogen atom within the heterocyclic ring, a seemingly minor alteration that significantly impacts the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape.[1] These differences, in turn, dictate how derivatives of these scaffolds interact with their respective biological targets.[1] While both quinoline and isoquinoline derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, their selectivity profiles can vary substantially.[2][4][6]
This guide will delve into the experimental methodologies used to assess target selectivity, present a comparative analysis based on available data, and provide detailed protocols for key assays. Our focus will be on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to evaluate the target selectivity of these important classes of compounds.
Assessing Target Selectivity: A Methodological Overview
A comprehensive evaluation of a compound's target selectivity requires a multi-faceted approach, employing a battery of in vitro and in-cell assays. The following sections detail the principles and protocols for several industry-standard techniques.
Kinase Profiling Assays
Given that a significant number of signaling pathways are regulated by kinases, these enzymes are common targets for therapeutic intervention. Kinase profiling against a broad panel of kinases is a crucial first step in assessing the selectivity of a potential inhibitor.[7]
Principle: Kinase profiling assays measure the ability of a compound to inhibit the activity of a large number of purified kinases. This is often done using radiometric assays that measure the transfer of a radiolabeled phosphate from ATP to a substrate, or through fluorescence- or luminescence-based methods.[8][9]
This protocol is adapted from standard industry practices for assessing kinase inhibitor selectivity.[9]
Materials:
Test compound (e.g., 3-(phenylethynyl)quinoline or isoquinoline derivative)
Panel of purified kinases
Kinase-specific substrates
[γ-³³P]-ATP
Assay buffer (typically contains a buffer salt, MgCl₂, and a reducing agent)
96-well filter plates
Phosphoric acid
Scintillation counter
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the assay buffer.
Initiation of Reaction: Add the test compound at various concentrations to the wells. Initiate the kinase reaction by adding [γ-³³P]-ATP.
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[8]
Reaction Termination: Stop the reaction by adding phosphoric acid.[8]
Washing: Transfer the reaction mixture to a filter plate and wash multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
Detection: Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the data to determine the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement within a cellular context.[10][11][12] It relies on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[10][12]
Principle: When a protein is heated, it denatures and aggregates. If a drug binds to a protein, it often stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). CETSA measures this thermal shift to confirm direct interaction between the drug and its target in intact cells or cell lysates.[10][12]
Experimental Protocol: Western Blot-Based CETSA
This protocol provides a general framework for performing a CETSA experiment with detection by Western blot.[10][11]
Materials:
Cultured cells expressing the target protein
Test compound
DMSO (vehicle control)
Phosphate-buffered saline (PBS)
Lysis buffer with protease and phosphatase inhibitors
Thermal cycler or heating block
Centrifuge
SDS-PAGE gels, transfer apparatus, and Western blot reagents
Primary antibody specific to the target protein
HRP-conjugated secondary antibody
Chemiluminescence substrate
Procedure:
Cell Treatment: Treat cultured cells with the test compound or DMSO for a specified time.
Harvesting and Resuspension: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS.
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[11] Cool to room temperature for 3 minutes.[13]
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[11]
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[11]
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.[11][13]
Detection and Analysis: Detect the protein bands using a chemiluminescence imager. Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
In Vitro Binding Assays
A variety of in vitro binding assays can provide quantitative data on the affinity of a compound for its target. These include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
Principle of TR-FRET: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When the molecules interact, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. A test compound that disrupts this interaction will cause a decrease in the FRET signal.[14][15]
Principle of AlphaLISA: This bead-based assay involves a donor and an acceptor bead that are brought into close proximity when a biomolecular interaction occurs. Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[16]
Experimental Protocol: TR-FRET Binding Assay
This protocol outlines a general procedure for a competitive TR-FRET binding assay.[17][18]
Materials:
Purified target protein (e.g., tagged with His or GST)
Europium (Eu)-labeled anti-tag antibody (donor)
Fluorescently labeled tracer (a ligand known to bind the target, labeled with an acceptor fluorophore like Alexa Fluor 647)
Test compound
Assay buffer
384-well microplate
TR-FRET-enabled plate reader
Procedure:
Compound Plating: Add serially diluted test compound or DMSO to the wells of a 384-well plate.[17]
Addition of Kinase and Antibody: Add a mixture of the target protein and the Eu-labeled antibody to all wells.[18]
Addition of Tracer: Add the fluorescently labeled tracer to all wells to initiate the binding reaction.[18]
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).[17]
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.[17]
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the ratio against the compound concentration to determine the IC50 value.
Comparative Selectivity Profile: 3-(Phenylethynyl)quinoline vs. Isoquinoline Derivatives
The biological activity of 3-(phenylethynyl)quinoline is attributed to its ability to interact with various biological targets, potentially influencing enzyme activity or cellular signaling pathways.[19] Quinoline derivatives, in general, have been shown to exert their effects through multiple mechanisms, including the modulation of key signaling pathways that regulate cell proliferation and survival.[1]
In contrast, the isoquinoline scaffold is also a prominent feature in many biologically active compounds.[6] Studies have shown that for certain targets, the arrangement of the nitrogen atom in the isoquinoline ring may be more favorable for binding and inhibition.[1] For instance, one study directly comparing a quinoline derivative to its isoquinoline counterpart revealed that the isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells.[1]
The table below summarizes hypothetical, yet representative, kinase selectivity data for 3-(phenylethynyl)quinoline and a generic isoquinoline inhibitor. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
Kinase Target
3-(Phenylethynyl)quinoline (IC50, nM)
Isoquinoline Derivative 'X' (IC50, nM)
Kinase A
15
500
Kinase B
2500
75
Kinase C
>10,000
150
Kinase D
800
>10,000
Kinase E
50
2000
Interpretation of Data: In this hypothetical scenario, 3-(phenylethynyl)quinoline demonstrates high potency and selectivity for Kinase A and Kinase E, with significantly weaker activity against other kinases. Conversely, the isoquinoline derivative 'X' shows potent inhibition of Kinase B and Kinase C, suggesting a different selectivity profile. This highlights how the core scaffold influences target preference.
Visualizing Experimental Workflows
To further clarify the experimental processes described, the following diagrams, generated using Graphviz, illustrate the workflows for kinase profiling and CETSA.
Caption: Workflow for a radiometric kinase profiling assay.
Comprehensive Operational and Disposal Protocol for 3-(Phenylethynyl)quinoline
Proper chemical waste management is a cornerstone of laboratory safety and environmental stewardship. For specialized synthetic compounds like 3-(Phenylethynyl)quinoline , standardizing disposal protocols is critical.
Author: BenchChem Technical Support Team. Date: April 2026
Proper chemical waste management is a cornerstone of laboratory safety and environmental stewardship. For specialized synthetic compounds like 3-(Phenylethynyl)quinoline , standardizing disposal protocols is critical. Because research chemicals often lack exhaustive toxicological profiles, they must be handled under the strict assumption of "having unknown hazards and toxicity"[1].
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational and disposal framework. By understanding the chemical causality behind these safety measures, laboratories can ensure full compliance with Occupational Safety and Health Administration (OSHA) and Environmental Protection Agency (EPA) standards.
Chemical Profile & Hazard Assessment
To design an effective disposal plan, we must first understand the molecular behavior of the waste. 3-(Phenylethynyl)quinoline consists of a bicyclic quinoline core fused with a phenylethynyl group at the 3-position[2].
Mechanistic Causality for Strict Disposal:
The quinoline parent structure is environmentally persistent in soil and air and is a known hazardous substance that can cause hepatic damage and systemic toxicity upon exposure[3]. The alkyne (ethynyl) moiety increases the compound's lipophilicity and alters its reactivity profile. Because quinoline derivatives are toxic to aquatic organisms, drain disposal is strictly prohibited [4].
Strictly Prohibited (Must be collected as hazardous waste)[4]
Waste Segregation and Disposal Workflow
The following workflow illustrates the logical progression of 3-(Phenylethynyl)quinoline from the point of waste generation to final EPA-compliant destruction.
3-(Phenylethynyl)quinoline laboratory waste segregation and disposal workflow.
Step-by-Step Disposal Methodology
The disposal of chemical waste from laboratories must emphasize isolation and the prevention of leaks[6]. Execute the following protocol for all waste streams containing 3-(Phenylethynyl)quinoline:
Step 1: Waste Segregation
Action: Separate 3-(Phenylethynyl)quinoline waste from aqueous streams, strong oxidizers (e.g., peroxides, perchlorates), and heavy metals. Determine if the solvent matrix is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMSO, Ethyl Acetate).
Causality: Quinoline compounds can react violently with strong oxidizers[3]. Mixing organic waste with aqueous streams exponentially increases the volume of hazardous waste, complicating the incineration process and increasing disposal costs.
Step 2: Container Selection & Containment
Action: Collect the waste in high-density polyethylene (HDPE) or amber glass containers equipped with secure, leak-proof, screw-top closures[7][8].
Causality: These materials are chemically compatible and prevent leaching. Amber glass is specifically recommended to protect potentially light-sensitive alkyne derivatives from photo-degradation, which can generate unknown byproducts. Containers must not be filled beyond the neck to allow for vapor expansion[8].
Step 3: Satellite Accumulation Area (SAA) Management
Action: Store the sealed waste container in a designated SAA at or near the point of generation. Place the container inside a chemically resistant secondary containment tray[7][8].
Causality: Secondary containment captures accidental ruptures, preventing cross-contamination with incompatible chemicals. Under EPA regulations, containers must be removed from the SAA within three days of becoming full[8].
Step 4: RCRA-Compliant Labeling
Action: Affix a label immediately upon adding the first drop of waste. The label must explicitly state "Hazardous Waste," list the full chemical name ("3-(Phenylethynyl)quinoline" – absolutely no abbreviations or structural formulas), and include the accumulation start date[7].
Causality: Unmarked or poorly labeled containers are the leading cause of laboratory accidents and regulatory fines. Clear nomenclature ensures emergency responders and waste contractors know exactly how to handle the material safely[9].
Step 5: Final Disposal via Incineration
Action: Transfer the manifested waste to your institution's Environmental Health & Safety (EHS) department for high-temperature incineration at a licensed facility.
Causality: Incineration is the only definitive disposal method for complex aromatic heterocycles. High temperatures permanently break down the stable quinoline ring into less harmful ash and gases, preventing environmental accumulation[6].
Emergency Spill Response Protocol
In the event of a localized spill, immediate action is required to prevent inhalation exposure and environmental release. Follow the OSHA Hazardous Waste Operations and Emergency Response Standard (29 CFR 1910.120)[3].
Isolate the Area: Evacuate non-essential personnel and eliminate all ignition sources immediately. Organic solvent solutions containing this compound may be highly combustible[3].
Don Appropriate PPE: Ensure responders are wearing splash-proof chemical goggles, a flame-resistant lab coat, and double-layered nitrile gloves. Quinoline derivatives can be absorbed transdermally[3].
Containment: Surround and cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth[3]. Do not use combustible absorbents like sawdust.
Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty hazardous waste bag or a sealable solid waste container.
Surface Decontamination: Wash the affected area with a strong detergent and water. Critical: Collect the wash water as hazardous waste; do not wash it down the sewer[3].
References
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". [Link]
US Bio-Clean. "OSHA Compliance For Laboratories". [Link]
Solvent Waste Management. "How To Safely Dispose of Chemicals in Your Lab". [Link]
New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet". [Link]
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". [Link]
Yale Environmental Health & Safety. "DRAIN DISPOSAL OF CHEMICALS". [Link]
Environment Canada / Health Canada. "Screening Assessment Quinoline 91-22-5". [Link]